molecular formula NiCO3<br>CNiO3 B3432521 Nickel carbonate CAS No. 18195-55-6

Nickel carbonate

Cat. No.: B3432521
CAS No.: 18195-55-6
M. Wt: 118.702 g/mol
InChI Key: ZULUUIKRFGGGTL-UHFFFAOYSA-L
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Description

Significance in Contemporary Chemical Sciences and Materials Engineering

Nickel carbonate is a pivotal compound in both chemical sciences and materials engineering. chemiis.com In chemical sciences, it serves as a crucial precursor for the synthesis of various nickel-based catalysts and other specialty nickel compounds. cymitquimica.comchemicalbook.comchemiis.comnih.gov These catalysts are vital in processes such as hydrogenation. ases.in The compound's reactivity, particularly its decomposition upon heating to form nickel oxide (NiO), makes it a valuable intermediate. cymitquimica.comamericanelements.com

In the realm of materials engineering, this compound's applications are widespread. wikipedia.org It is a key ingredient in the manufacturing of ceramics, where it imparts a green color to glazes and pigments. cymitquimica.comlibretexts.orgases.in Furthermore, its role in electroplating is significant, where it is used to prepare nickel plating solutions. wikipedia.orgatamanchemicals.com Recent research has also highlighted its potential in the development of materials for energy storage, particularly in lithium-ion batteries and supercapacitors. cymitquimica.comevengineeringonline.comamericanelements.comcolab.ws The production of high-purity this compound is seen as a critical step in building a domestic supply chain for battery materials. evengineeringonline.comaquametals.com

Historical Perspectives in this compound Investigations

Historically, the investigation of this compound has evolved significantly. Early studies focused on its fundamental synthesis and characterization. rruff.info The naturally occurring forms, such as the hexahydrate (hellyerite) and the hydroxyhydrate (zaratite), were subjects of early mineralogical studies. rruff.infoarizona.educambridge.org It was noted that the anhydrous form of this compound is an artificial product, not found in nature. rruff.infoarizona.educambridge.org

Over time, research shifted towards understanding its chemical behavior and developing more controlled synthesis methods. Initial attempts to produce anhydrous this compound through simple precipitation often resulted in hydrated forms. arizona.edu It was discovered that hydrothermal conditions are essential for the synthesis of the anhydrous compound. rruff.infoarizona.edu The study of basic nickel carbonates, which are more common from an industrial perspective, also has a long history, with various compositions being identified based on preparation methods. wikipedia.orggoogle.com These historical investigations laid the groundwork for the advanced applications we see today.

Methodological Approaches in this compound Research

A variety of methodological approaches are employed in the study of this compound, reflecting the compound's diverse applications.

Synthesis Methods:

Precipitation: This is a common method where a solution of a nickel salt, like nickel sulfate (B86663) or nickel chloride, is reacted with a carbonate source, such as sodium carbonate or ammonium (B1175870) bicarbonate, to precipitate this compound. nih.govgoogle.compatsnap.comsmolecule.com

Hydrothermal Synthesis: This technique involves carrying out the synthesis in an aqueous solution under high pressure and temperature, which is crucial for forming anhydrous this compound. rruff.infoarizona.edusmolecule.com

Electrolysis: The hexahydrate form can be prepared by the electrolysis of nickel metal in a carbon dioxide atmosphere. wikipedia.orgsmolecule.com

Solid-State Reaction: Nanocrystalline nickel disulfide has been prepared from a basic this compound precursor via a solid-state reaction. sigmaaldrich.com

Characterization Techniques:

X-ray Diffraction (XRD): Used to determine the crystal structure of this compound, confirming its calcite-like structure for the anhydrous form. wikipedia.orgrruff.info

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to study the thermal decomposition of this compound and its hydrates.

Spectroscopy (e.g., FTIR): Infrared spectroscopy helps in identifying the presence of carbonate and hydroxide (B78521) groups, as well as water molecules in hydrated forms.

Microscopy (e.g., SEM): Scanning electron microscopy is used to study the morphology and particle size of synthesized this compound powders. colab.ws

These methods allow researchers to tailor the properties of this compound for specific applications, from catalysis to energy storage.

Interdisciplinary Research Landscape Involving this compound

The study of this compound is inherently interdisciplinary, bridging several scientific fields.

Chemistry and Materials Science: This is the core area of research, focusing on synthesis, characterization, and the development of new materials. chemiis.comontosight.ai The relationship between the processing, structure, and properties of this compound is a key aspect of this research. wikipedia.org

Electrochemistry: this compound is extensively studied for its role in electroplating and as a precursor for electrode materials in batteries and supercapacitors. wikipedia.orgcolab.wssigmaaldrich.comresearchgate.netrsc.org Research in this area explores its electrochemical performance, including specific capacitance and cycling stability. colab.wsresearchgate.net

Environmental Science: The use of this compound as a catalyst for wastewater treatment is an area of active investigation. nih.gov Additionally, understanding its solubility and behavior in the environment is crucial. solubilityofthings.com

Geochemistry: The study of naturally occurring nickel carbonates like hellyerite and zaratite provides insights into geological processes and mineral formation. rruff.infocambridge.org

This interdisciplinary approach is essential for fully harnessing the potential of this compound and addressing the complex challenges in various technological and environmental contexts.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);carbonate
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InChI

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

ZULUUIKRFGGGTL-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ni+2]
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Molecular Formula

NiCO3, CNiO3
Record name NICKEL CARBONATE
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Molecular Weight

118.702 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS.
Record name Carbonic acid, nickel(2+) salt (1:1)
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Record name Nickel(II) carbonate
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Solubility

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble)
Record name NICKEL CARBONATE
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Density

4.39 g/cu m, 2.6 g/cm³
Record name NICKEL CARBONATE
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Color/Form

Green rhombohedral crystals

CAS No.

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0
Record name Nickel carbonate
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Melting Point

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating
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Synthesis and Preparation Methodologies of Nickel Carbonate

Precipitation and Co-precipitation Techniques for Nickel Carbonate

Precipitation from aqueous solutions is a widely utilized and straightforward method for synthesizing this compound. This technique involves the reaction of a soluble nickel salt with a soluble carbonate salt, leading to the formation of an insoluble this compound product. Co-precipitation is a variation of this method where other metal ions are precipitated alongside nickel to create mixed-metal carbonates.

The physical and chemical characteristics of the precipitated this compound are highly dependent on the precise control of various reaction parameters. Key parameters include pH, temperature, reactant concentration, and stirring rate.

The pH of the reaction medium is a critical factor that determines the composition of the final product. Under acidic conditions, the formation of NiCO₃ is favored, whereas alkaline conditions promote the precipitation of nickel hydroxide (B78521) (Ni(OH)₂), often resulting in the formation of basic this compound google.com. The careful addition of reagents like sodium bicarbonate can be used to buffer the solution and control the pH, thereby tailoring the ratio of carbonate to hydroxide in the final product google.com. Research has shown that maximal nickel removal from a solution via carbonate precipitation occurs at a pH of approximately 9.8.

Temperature also plays a significant role. For instance, one process identifies an optimal temperature range of 27 °C to 49 °C to produce this compound crystals that are easily filterable and can be washed efficiently to remove impurities. Operating above this range can lead to the decomposition of bicarbonate precursors and the formation of undesired basic nickel carbonates.

The rate of addition of reactants and the stirring speed influence the particle size and uniformity. A rapid mixing of reactants tends to produce smaller particles due to high supersaturation and fast nucleation, while slower addition and controlled stirring can promote crystal growth, leading to larger, more uniform particles.

ParameterInfluence on this compound SynthesisObserved Effect
pHControls the ratio of carbonate to hydroxide in the product.Acidic conditions favor NiCO₃; alkaline conditions favor Ni(OH)₂ and basic nickel carbonates google.com. Optimal precipitation pH is ~9.8.
TemperatureAffects reaction rate, precursor stability, and product crystallinity.An optimal range of 27-49°C yields easily filterable crystals. Higher temperatures can cause precursor decomposition.
Reactant ConcentrationInfluences the degree of supersaturation and nucleation rate.Higher concentrations can lead to faster precipitation and smaller particle sizes.
Stirring RateAffects particle size and morphology.Influences the homogeneity of the reaction mixture, impacting crystal growth and agglomeration.

The choice of precursors is fundamental to the precipitation process. Typically, a water-soluble nickel(II) salt is used as the nickel source, while the carbonate source is an alkali metal or ammonium (B1175870) carbonate.

Nickel Precursors: Common nickel precursors include nickel sulfate (B86663) (NiSO₄), nickel nitrate (B79036) (Ni(NO₃)₂), and nickel chloride (NiCl₂) google.com. The selection of the precursor can impact the purity of the final product, as residual anions (sulfate, nitrate, chloride) may be adsorbed onto the precipitate and require thorough washing for removal google.com.

Carbonate Precursors: Sodium carbonate (Na₂CO₃) is a frequently used precipitating agent wikipedia.orggoogle.com. Other options include sodium bicarbonate (NaHCO₃) and ammonium bicarbonate (NH₄HCO₃) google.com. Using a combination of sodium carbonate and sodium bicarbonate allows for better pH control during the reaction google.com.

Solvents: The vast majority of precipitation syntheses for this compound are conducted in aqueous solutions. Water is an effective solvent for the ionic precursors and facilitates the precipitation of the insoluble product. The properties of the solvent, such as polarity and viscosity, can influence ion mobility and precipitation kinetics, but non-aqueous solvents are rarely used for this type of synthesis.

The combination of precursors directly affects the reaction stoichiometry. For example, the synthesis of basic this compound from nickel sulfate and sodium carbonate proceeds via the reaction: 4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄ wikipedia.org.

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled morphology and size. These processes are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures, using water (hydrothermal) or organic solvents (solvothermal). These conditions increase the solubility and reactivity of precursors, facilitating the formation of well-defined crystalline phases that may not be accessible under ambient conditions.

Temperature and pressure are the most influential parameters in hydrothermal and solvothermal synthesis, directly affecting the nucleation and growth of crystals and thus the final product's morphology and phase.

Research has shown that hydrothermal conditions are essential for the synthesis of anhydrous this compound (NiCO₃) rruff.info. Changes in the duration or temperature of the synthesis can lead to variations in the crystal's cell size rruff.info. For instance, anhydrous NiCO₃ has been formed by heating aqueous nickel chloride solutions under high pressures of carbon dioxide (CO₂) wikipedia.org. Another hydrothermal method involves heating a mixture of nickel ammonium sulfate and ammonium bicarbonate in an autoclave to temperatures between 210-250 °C to produce this compound google.com.

In the synthesis of basic nickel carbonates or this compound hydroxides, temperature dictates the rate of hydrolysis of precursors like urea (B33335), which slowly decompose to generate carbonate and hydroxide ions in situ. This controlled release allows for uniform particle growth. Studies on related nickel hydroxide systems show that as the hydrothermal temperature increases (e.g., from 70 °C to 110 °C), the morphology can change from well-defined nanosheets to more agglomerated structures due to the more intense reaction and increased pressure. At higher temperatures, crystal growth can be accelerated, leading to larger or more irregularly shaped particles nih.gov.

ParameterInfluence on this compound SynthesisReported Findings
TemperatureAffects crystallinity, phase formation (anhydrous vs. basic), and particle morphology.Higher temperatures (e.g., 210-250°C) used to form anhydrous NiCO₃ google.com. Can influence morphology from nanosheets to agglomerates.
PressureIncreases reactant solubility and drives reactions toward products with smaller volumes.High CO₂ pressure is used to synthesize anhydrous NiCO₃ from NiCl₂ solutions wikipedia.org.
Reaction TimeInfluences crystal growth and phase purity.Longer durations can lead to increased crystallinity and changes in crystal cell size rruff.info.

In hydrothermal and solvothermal synthesis, additives can be introduced to control the final product's characteristics.

Mineralizers: These are compounds, often salts or bases, that are not incorporated into the final product but facilitate the dissolution and recrystallization of reactants, thereby promoting crystal growth and influencing morphology. In the synthesis of nickel and cobalt nanostructures, different alkali metal salts have been shown to act as mineralizers, modulating the final morphology researchgate.net.

Capping Agents and Surfactants: These are molecules that selectively adsorb onto specific crystallographic faces of growing nanoparticles, inhibiting growth in certain directions and thus controlling the particle's shape. Surfactants like sodium dodecyl sulfate (SDS) have been used in the hydrothermal synthesis of nickel cobalt carbonate hydroxide precursors to influence their nanostructure nih.gov. Other additives, such as hexamethylenetetramine (HMTA), can serve a dual role, acting as a pH buffer by slowly decomposing to ammonia (B1221849), which ensures a controlled, homogeneous precipitation environment nih.gov. Triethanolamine has also been studied as a complexing and structure-forming agent in the synthesis of nickel-based compounds mdpi.com.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves using environmentally benign solvents (like water), milder reaction conditions, and non-toxic precursors.

One notable green approach is the use of enzymes to catalyze reactions at ambient temperature and pressure. For example, the enzyme urease has been employed to catalyze the hydrolysis of urea. This process generates carbonate and hydroxide anions at room temperature, which can then be used to precipitate metal carbonate hydroxides, avoiding the need for high temperatures typically required for urea decomposition in hydrothermal methods.

Another avenue of green synthesis involves the use of biomolecules and plant extracts. While extensively studied for the synthesis of nickel and nickel oxide nanoparticles, the principles are applicable to this compound. Plant extracts containing phytochemicals like polyphenols and flavonoids can act as natural capping or complexing agents, directing the morphology of the precipitate under mild conditions dergipark.org.tr. This approach avoids the use of synthetic surfactants, which can be costly and environmentally harmful.

Furthermore, innovative process engineering can contribute to greener synthesis. The "Reverse Steam Rising Process" (RSRP) is a novel dissolution method that uses reverse steam condensation for gradual material dissolution, potentially leading to more energy-efficient and homogeneous composite material preparation mdpi.com. Such methods, which reduce energy consumption and improve material integration, align with the principles of green chemistry.

Environmentally Benign Synthesis Strategies

Traditional synthesis routes for this compound often involve reagents and conditions that pose environmental risks. For instance, the use of ammonium carbonate or ammonium bicarbonate can lead to incomplete nickel precipitation and the release of ammonia, which is volatile and harmful to the production environment patsnap.com. Similarly, the soda ash precipitation method requires a significant excess of alkali that cannot be recycled, leading to waste treatment challenges patsnap.com. In response, research has shifted towards greener and more efficient synthesis strategies.

One such environmentally benign approach involves the use of a mixed diacidic base, combining sodium carbonate and sodium hydroxide, to precipitate a soluble nickel salt. This method can be performed in a single step at room temperature, simplifying operations. A significant advantage is the reduction in base dosage by 20% to 30% compared to conventional processes that use pure soda ash, without polluting the environment patsnap.com.

Another strategy focuses on hydrothermal methods using alternative precursors. A patented method describes dissolving ammonium nickel sulfate in water, adding ammonium bicarbonate, and then heating the mixture in a sealed high-pressure reactor google.com. This process is noted for its simple technology, inexpensive raw materials, and the ability to produce a high-purity, uniform product under mild conditions google.com. The use of plant extracts as reducing and capping agents, a common practice in the green synthesis of metallic nanoparticles, also represents a promising direction for producing nickel compounds with minimal environmental impact nih.govijrat.orgdergipark.org.trresearchgate.net.

MethodKey ReagentsPrimary Environmental AdvantageReference
Mixed Diacidic Base PrecipitationSoluble Nickel Salt, Sodium Carbonate, Sodium HydroxideReduces base usage by 20-30%; avoids ammonia-related pollution. patsnap.com
Hydrothermal SynthesisAmmonium Nickel Sulfate, Ammonium BicarbonateUtilizes simple technology and cheap raw materials, resulting in high-purity products. google.com
Waste ValorizationNickel-containing Waste Electrolytic Slag, Sodium CarbonateRecycles industrial waste, reducing the need for virgin materials and minimizing secondary pollutants. mdpi.com

Sustainable Precursor Utilization

A key aspect of green chemistry is the use of sustainable and renewable resources, including the valorization of waste streams. In the context of this compound synthesis, industrial waste provides a significant opportunity for sustainable precursor utilization. High-nickel waste electrolytic slag, for example, can be effectively recycled to produce basic this compound mdpi.com.

The process involves dissolving the waste slag using an acid, followed by a multi-step precipitation process. First, impurities like iron are removed by adjusting the pH. Subsequently, the pH is further increased using sodium carbonate, causing the complete precipitation of nickel as basic this compound. This approach not only recovers a valuable metal from a waste product but also reduces the generation of secondary pollutants mdpi.com. Research has shown that this method can achieve an average nickel recovery rate of 92.4%, yielding high-purity nickel oxide after calcination of the carbonate precursor mdpi.com. This circular economy approach is crucial for improving the sustainability of nickel production.

Recovery of Nickel from Waste Electrolytic Slag mdpi.com
Process StepDescriptionKey Parameter/ReagentOutcome
LeachingDissolving high-nickel waste electrolytic slag.Nitric Acid (HNO₃)Nickel and other metals are brought into solution.
Iron RemovalPrecipitation of iron impurities.Adjust pH to 7.5 with Sodium Hydroxide (NaOH)Iron removal rate of 99.3%.
Nickel PrecipitationPrecipitation of nickel from the purified filtrate.Adjust pH to 11 with Sodium Carbonate (Na₂CO₃)Complete precipitation of Basic this compound.
Final Product FormationOxidation and calcination of the precipitate.Roasting at 600 °CHigh-purity Nickel Oxide (NiO) with an average nickel recovery rate of 92.4%.

Template-Assisted Synthesis of Structured this compound

Template-assisted synthesis is a versatile strategy for controlling the morphology, particle size, and porosity of materials. This technique involves the use of a pre-formed structure (a template) to direct the formation of the desired material, which is then removed to leave behind a structured product.

Soft and Hard Templating Methods

Templating strategies are broadly categorized as either "hard" or "soft" templating.

Hard Templating: This method, also known as nanocasting, utilizes a solid, pre-synthesized porous material like mesoporous silica or alumina (B75360) membranes as a mold metall-mater-eng.comnih.govacs.org. The precursor for the desired material is infiltrated into the pores of the template. After the material is formed, the template is selectively removed, typically through etching, leaving a negative replica of the template's structure nih.gov. This approach offers precise control over the final structure and dimensions nih.gov. However, the process can be complex, and the removal of the template risks damaging the synthesized material nih.gov.

Soft Templating: This approach employs self-assembling organic molecules, such as surfactants or block copolymers (e.g., Pluronic F127), as structure-directing agents metall-mater-eng.comresearchgate.netresearchgate.net. These molecules form micelles or liquid crystal phases in a solution, around which the inorganic precursors organize through electrostatic or hydrogen bonding interactions metall-mater-eng.com. The organic template is then removed, usually by calcination or solvent extraction, to create the porous structure. The soft-templating method is generally simpler and involves a one-step synthesis, but it offers less structural control compared to hard templating, often resulting in amorphous or semi-crystalline materials metall-mater-eng.com.

Formation of Porous this compound Structures

The creation of porous this compound structures is of interest for applications in catalysis and energy storage, where a high surface area is beneficial. Hydrothermal routes have been successfully employed to synthesize hierarchical porous basic this compound (Ni₃(CO₃)(OH)₄) researchgate.net. In such methods, the reaction conditions, including time and the presence of certain ions like chloride, can be adjusted to control the morphology and growth process of the final structure researchgate.net.

Another novel approach for creating porous structures is the "Reverse Steam Rising Process," which has been used to produce highly porous, multi-level nickel organometallic frameworks mdpi.com. This method uses reverse steam condensation to generate a unique structure that enhances ion and gas transport mdpi.com. Furthermore, composite materials, such as those combining this compound hydroxide with zeolitic imidazolate framework-8 (ZIF-8), can yield porous structures where the ZIF-8 acts as a host for the growth of the nickel compound, maximizing the utilization of the active material rsc.org.

Emerging Synthesis Techniques for this compound

Electrochemical Synthesis Pathways

Another electrochemical technique is the deposition of this compound films via chronoamperometry, where a constant potential is applied to an electrode in a solution containing nickel ions rsc.org. This method has been used to deposit this compound (Ni₂(CO₃)₃) onto platinum and palladium surfaces rsc.org.

Furthermore, electrosynthesis can be used to create precursor films that are subsequently converted to the desired compound. For instance, nickel hydroxide films can be electrodeposited on a nickel substrate from a nickel nitrate solution. During this process, nitrate ions are reduced at the cathode, producing hydroxide ions and causing the precipitation of nickel hydroxide on the electrode surface tuks.nl. These hydroxide films can then serve as precursors for basic this compound or be thermally converted to porous nickel oxide films tuks.nl. The dynamic hydrogen bubble template method is a specific electrosynthesis technique used to create three-dimensional nanostructured porous nickel, demonstrating the versatility of electrochemical approaches in creating controlled porous architectures nih.gov.

Mechanochemistry, a branch of chemistry that investigates chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of mechanical energy, is a recognized technique for the synthesis of various materials. This method, often employing ball milling, can induce solid-state reactions, leading to the formation of new compounds.

While the literature describes the mechanochemical synthesis of related compounds, such as nickel hydroxide and other metal carbonates, and the use of mechanochemical activation as a step in the synthesis of nickel-containing materials, specific methodologies, reaction conditions, and detailed research findings for the direct mechanochemical synthesis of this compound (NiCO₃) or basic this compound remain elusive.

Conventional methods for synthesizing this compound, such as precipitation from aqueous solutions of nickel salts with alkali metal carbonates, are well-established and extensively reported. For instance, the reaction of nickel sulfate with sodium carbonate in an aqueous medium is a common route to produce basic this compound.

The absence of detailed studies on the mechanochemical synthesis of this compound limits the ability to provide an in-depth analysis of this specific preparation methodology, including data on reaction kinetics, product characteristics, and the influence of various milling parameters. Therefore, a thorough and scientifically accurate article focusing solely on the mechanochemical synthesis of this compound, as requested, cannot be generated at this time due to the lack of sufficient primary research data in the public domain.

Advanced Structural and Morphological Investigations of Nickel Carbonate

Crystalline Structures and Polymorphism of Nickel Carbonate

This compound exists in several crystalline forms, including anhydrous, hydrated, and basic varieties. The specific phase obtained is highly dependent on the synthesis conditions, such as temperature, pressure, and the chemical environment. rruff.info These forms exhibit distinct crystal structures and properties.

Anhydrous this compound (NiCO₃): The anhydrous form of this compound adopts a rhombohedral crystal structure, analogous to calcite. rruff.infowikipedia.orgatamanchemicals.com In this structure, the nickel(II) ion is in an octahedral coordination geometry, bonded to six oxygen atoms from the carbonate groups. wikipedia.orgmaterialsproject.org This phase is typically synthesized under hydrothermal conditions, as these appear to be essential for its formation. rruff.infoarizona.edu Variations in synthesis duration or temperature can lead to changes in the cell size of the crystal lattice. rruff.infoarizona.edu

Hydrated this compound (Hellyerite, NiCO₃·nH₂O): The most well-characterized hydrate (B1144303) is this compound hexahydrate (NiCO₃·6H₂O), which occurs naturally as the mineral hellyerite. rruff.infowikipedia.org However, detailed crystallographic studies have refined its formula to NiCO₃·5.5H₂O. wikipedia.orgresearchgate.net Hellyerite crystallizes in the monoclinic system. wikipedia.orgresearchgate.net Its structure consists of isolated pairs of [Ni₂(CO₃)₂(H₂O)₈] octahedra along with non-coordinating water molecules. wikipedia.orgresearchgate.net

Basic Nickel Carbonates: These are complex compounds containing nickel, carbonate, and hydroxide (B78521) ions, often with variable amounts of water of crystallization. A common industrial form is represented by the formula Ni₄CO₃(OH)₆(H₂O)₄. wikipedia.org Another well-known basic form is zaratite, a naturally occurring hydroxyhydrate of this compound. rruff.infoatamanchemicals.com These compounds are often described as composites with general formulas like xNiCO₃·yNi(OH)₂·zH₂O. Structurally, they can feature layered hydroxide sheets with intercalated carbonate ions and water molecules, similar to hydrotalcite-like phases. A specific basic this compound with the formula Ni₁₂(CO₃)₈(OH)₈·(x-1)H₂O has been identified with a cubic crystal structure, consisting of edge-linked [NiO₆] octahedra and carbonate units that form cages containing disordered water molecules. researchgate.net

PhaseCommon NameFormulaCrystal SystemSpace GroupKey Structural Feature
Anhydrous-NiCO₃Trigonal (Rhombohedral)R-3cCalcite-type structure; Ni²⁺ in octahedral coordination. wikipedia.orgmaterialsproject.org
HydrateHellyeriteNiCO₃·5.5H₂OMonoclinicP2/m or C2/cContains [Ni₂(CO₃)₂(H₂O)₈] subunits. wikipedia.orgwikipedia.orgresearchgate.net
Basic Carbonate-Ni₄CO₃(OH)₆(H₂O)₄--Complex layered hydroxide structure. wikipedia.org
Basic CarbonateZaratiteNi₃(CO₃)(OH)₄·xH₂O--Composite of amorphous and fibrous components. rruff.info

The different phases of this compound can be interconverted through various mechanisms, primarily driven by thermal energy or changes in the chemical environment during synthesis.

A significant phase transition occurs during the thermal decomposition (calcination) of hydrated or basic nickel carbonates. wikipedia.org When heated, these compounds lose water and carbon dioxide to yield nickel(II) oxide (NiO). wikipedia.org Thermogravimetric analysis shows that this decomposition can occur in stages. For instance, basic this compound may first lose its water of hydration at lower temperatures before the carbonate and hydroxide components decompose at higher temperatures, with complete decomposition often achieved around 500°C. xdhg.com.cnresearchgate.net The decomposition of the hexahydrate first involves the evolution of water to form an anhydrous compound, followed by the subsequent release of both H₂O and CO₂ to produce NiO. researchgate.net

Phase transitions can also be induced under specific synthesis conditions. For example, in the synthesis of nickel-cobalt (B8461503) carbonate hydroxides, doping with halogens and varying the hydrothermal reaction time can cause structural and phase transformations, leading to the formation of different phases like nickel-cobalt layered double hydroxides (NiCo-LDH). figshare.comacs.org Similarly, during the thermal evolution of metastable nickel carbide (Ni₃C) nanocomposites, a phase transformation to face-centered-cubic (fcc) Ni occurs at temperatures around 300°C. acs.org

Nanoscale Architecture and Morphology Control

Controlling the size, shape, and assembly of this compound at the nanoscale is crucial for enhancing its properties for various applications.

This compound nanoparticles can be synthesized through several wet chemical methods, with chemical co-precipitation being a common and effective approach. researchgate.net This method typically involves mixing an aqueous solution of a soluble nickel salt, such as nickel chloride (NiCl₂) or nickel nitrate (B79036) (Ni(NO₃)₂), with a carbonate source like sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃). researchgate.netresearchgate.net By carefully controlling parameters such as reactant concentrations, temperature, and pH, it is possible to produce well-crystallized nanoparticles with specific morphologies, such as spheres. researchgate.netacademicjournals.org For instance, research has demonstrated the synthesis of spherical this compound nanoparticles with an average particle size as small as 2.3 nm using this co-precipitation technique. researchgate.net The use of surfactants or polymers like sodium dodecyl sulphate (SDS) and polyvinylpyrrolidone (B124986) (PVP) can help control particle size and prevent agglomeration during synthesis. academicjournals.org

Beyond simple nanoparticles, significant research has focused on creating hierarchical and complex architectures of this compound and its basic forms. These structures are assemblies of nanoscale building blocks (like nanoparticles or nanosheets) into larger, ordered microstructures. rsc.org

Hydrothermal synthesis is a particularly effective one-pot method for fabricating these complex structures. rsc.orgresearchgate.net For example, fluffy, hierarchical microspheres of this compound hydroxide with diameters of about 1 μm have been prepared hydrothermally. electrochemsci.org These microspheres are self-assembled from uniform, ultrafine spicules or very thin nanosheets. rsc.orgelectrochemsci.org The process parameters, such as reaction temperature, pH, reactant ratios, and the use of structure-directing agents, are critical for controlling the final morphology. xdhg.com.cnelectrochemsci.org For instance, spherical basic this compound with a uniform structure and a particle size of 5 μm has been synthesized hydrothermally at 100°C. xdhg.com.cn These hierarchical structures are highly valued because their high surface area and porous nature can facilitate enhanced performance in applications like supercapacitors and photocatalysis. rsc.orgresearchgate.net

Synthesis MethodPrecursorsResulting MorphologyKey Control Parameters
Chemical Co-precipitationNiCl₂ or Ni(NO₃)₂, Na₂CO₃ or (NH₄)₂CO₃Spherical nanoparticles. researchgate.netReactant concentration, temperature, pH. researchgate.netresearchgate.net
Hydrothermal SynthesisNi(NO₃)₂, NH₄HCO₃ or CO(NH₂)₂Hierarchical microspheres assembled from nanosheets/spicules. xdhg.com.cnrsc.orgelectrochemsci.orgTemperature, reaction time, pH, reactant ratios. xdhg.com.cnelectrochemsci.org
Wet Chemical Reduction (with surfactant)NiCl₂, Na₂CO₃, Hydrazine, SDS/PVPSpherical/spiky nanoparticles (~10 nm). academicjournals.orgTemperature, presence of surfactants (SDS, PVP). academicjournals.org

Surface Chemistry and Interface Phenomena

The surface of this compound is reactive and plays a central role in its chemical behavior and applications. The interface between this compound and its surrounding environment governs processes such as catalysis, dissolution, and precipitation.

The surface chemistry is significantly influenced by the synthesis conditions, which can affect crystallinity and the presence of defects. this compound surfaces are known to react with aqueous acids, leading to hydrolysis that produces the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, while liberating water and carbon dioxide. wikipedia.org In moist air, the surface can slowly react to form nickel hydroxide. met3dp.com

In the field of catalysis, the surface of this compound is of great interest. Amorphous this compound, for example, is explored as a catalyst due to its abundance of unsaturated coordinated atoms and high surface energy, which can boost electrocatalytic performance. chemicalbook.com The interface between this compound and other materials is critical in hybrid catalysts. For instance, when combined with platinum nanocrystals, the this compound hydroxide surface provides abundant defects and a large surface area where water molecules can dissociate into OH adspecies. chemicalbook.com These species are crucial for facilitating the oxidative removal of catalyst poisons like carbon monoxide from the platinum surface. chemicalbook.com

Interface phenomena are also central to industrial processes like precipitation. In a fluidized-bed reactor, the precipitation of this compound is driven by high local supersaturation at the interface, which leads to the formation of fine particles that subsequently agglomerate. acs.org The chemistry at the solid-liquid interface, including the formation of complex nickel hydroxy-carbonates, is dependent on factors like pH and the carbonate-to-nickel ratio in the reactor. acs.org Understanding these phenomena is essential for controlling particle growth and improving the efficiency of processes like electroplating and hydrometallurgical purification. wikipedia.orgacs.org

Surface Reconstruction and Defect Chemistry

The surface of nickel-based materials is highly dynamic and susceptible to reconstruction, which involves the rearrangement of surface atoms, and is closely linked to its defect chemistry. rsc.org In materials like nickel-rich layered oxides, surface reconstruction can lead to the degradation of cycling stability in battery applications. nih.gov This process often involves the formation of defect-rich structures, including oxygen vacancies and cationic ordering, which can paradoxically facilitate ion diffusion while also stabilizing the crystal structure. nih.gov

Defect engineering is a key strategy for enhancing the catalytic activity of nickel-based compounds. mdpi.com Defects on a catalyst's surface, such as unsaturated coordination sites, can act as active centers for chemical reactions. mdpi.com The surface chemistry of nickel compounds is known to be sensitive, with the potential for alteration during handling, storage, and analysis, which can impact the interpretation of surface phenomena like carbonate formation and transition metal reduction. rsc.org For instance, in Ni-Co oxide nanosheets, electrochemical activation has been shown to induce dramatic surface reconstruction, forming numerous sub-nanostructures and creating rich antisite defects and oxygen vacancies in the spinel phase. researchgate.net While much of the detailed research on surface reconstruction has been conducted on nickel oxides and hydroxides, the principles are applicable to this compound, suggesting its surface is also prone to dynamic changes that influence its properties.

Adsorption Behavior on this compound Surfaces

The surface of this compound exhibits specific adsorption behaviors, which are governed by factors such as pH and surface charge. Studies on the adsorption of gold(III) complex ions ([Au(OH)₄]⁻) onto NiCO₃ provide a clear example of these interactions. researchmap.jpresearchgate.net The surface charge of this compound varies with pH; below its isoelectric point of approximately pH 10.5, the surface is positively charged due to the adsorption of protons (H⁺). researchmap.jp This positive surface charge facilitates the electrostatic interaction and adsorption of negatively charged ions like [Au(OH)₄]⁻. researchmap.jpresearchgate.net

The adsorption process is rapid, with the proportion of adsorbed ions increasing as the initial concentration of the adsorbate decreases. researchmap.jp The chemical state of the adsorbed species can be retained on the this compound surface due to these electrostatic interactions. researchgate.net X-ray Absorption (XA) spectroscopy analysis confirms that the chemical state of the gold complex is maintained after adsorption on NiCO₃. researchgate.net This behavior contrasts with adsorption on nickel hydroxide, where the gold complex may be partially reduced. researchgate.net

Table 1: Adsorption Characteristics of Au(III) Complex Ions on this compound

ParameterObservationConditions/RemarksSource(s)
Isoelectric Point ~ pH 10.5Below this pH, the surface charge is positive. researchmap.jp
Adsorption Driving Force Electrostatic interactionBetween positively charged NiCO₃ surface and negatively charged Au(III) complex ions. researchmap.jpresearchgate.net
Effect of pH Adsorption proportion decreases with increasing pH.Due to the decrease in positive surface charge. researchmap.jp
Effect of Concentration Adsorption proportion increases with decreasing initial Au(III) concentration.Tested at pH 10 with initial concentrations of 10, 20, and 50 ppm. researchmap.jp
Chemical State of Adsorbate [Au(OH)₄]⁻ state is maintained.Confirmed by X-ray Absorption (XA) spectroscopy. researchgate.net

In-situ and Operando Spectroscopic Characterization of this compound

In-situ and operando spectroscopic techniques are powerful tools for observing the dynamic changes in a material under actual reaction conditions. researchgate.netacs.orgchinesechemsoc.org These methods allow for the real-time tracking of reaction pathways and the identification of transient intermediate species, providing critical information that cannot be obtained from ex-situ measurements. researchgate.netmdpi.com

Real-time Observation of Reaction Pathways

Operando spectroscopy enables the direct observation of a catalyst's structural and chemical evolution during a reaction, offering insights into active sites and mechanisms. acs.orgmpg.de For nickel-based catalysts, techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Absorption Spectroscopy (XAS) are particularly valuable.

For example, in the context of CO₂ hydrogenation over nickel-containing catalysts, operando DRIFTS can monitor the formation and transformation of surface species. sci-hub.seresearchgate.net Studies have identified hydrogen carbonate and other carbonate species as reactive intermediates in the methanation process. sci-hub.se Temperature-programmed DRIFTS analysis has revealed that under specific conditions, mono- and bidentate carbonates are hydrogenated to formate (B1220265) intermediates, which then decompose to final products. acs.orgnih.gov Similarly, operando XAS can capture the kinetics of redox changes in nickel species during electrocatalysis, such as the transition from Ni(II) in a hydroxide phase to Ni(III)/Ni(IV) in an oxyhydroxide phase, revealing the rate and mechanism of the catalyst's activation. acs.org These real-time observations are crucial for understanding how this compound and its derivatives function in catalytic processes.

Advanced Spectroscopic and Microscopic Probes

A suite of advanced analytical probes is used to thoroughly characterize the structural, morphological, and chemical properties of this compound.

X-ray Diffraction (XRD): This technique is fundamental for identifying the crystal structure and phase purity of materials. rsc.org In studies of synthesized this compound, XRD patterns confirm the formation of specific phases, such as this compound hydroxide hydrate (Ni₂(CO₃)(OH)₂·4H₂O). rsc.org Broad diffraction peaks in an XRD pattern indicate the nanostructured nature of the material. rsc.orglbp.world XRD can also be used to confirm the absence of precursor reactants and to identify the final products after processes like calcination, where basic this compound converts to nickel oxide (NiO). rsc.orgmdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): FTIR and DRIFTS are used to identify the functional groups present in a sample. lbp.worldrsc.org For this compound, these techniques confirm the presence of carbonate groups (CO₃²⁻) through characteristic absorption bands corresponding to C-O bond vibrations, such as asymmetrical stretching (~1400-1411 cm⁻¹), symmetric stretching (~1067 cm⁻¹), and out-of-plane bending (~850 cm⁻¹). rsc.orgrsc.org Bands corresponding to Ni-O bond vibrations are also detectable at lower wavenumbers (<600 cm⁻¹). rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements present. mdpi.comrsc.org For this compound hydroxide, XPS survey spectra confirm the presence of Ni, C, and O. rsc.org High-resolution scans of the Ni 2p region show peaks corresponding to Ni²⁺. rsc.orgresearchgate.net The C 1s spectrum can distinguish between carbon in carbonate species and adventitious carbon, while the O 1s spectrum can differentiate between oxygen in carbonate (C-O) and hydroxide (-OH) groups. rsc.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and microstructure of materials. SEM images of this compound materials have revealed hierarchical, dandelion-like nanostructures formed by very thin sheets, as well as spherical or ellipsoidal particles. rsc.orglbp.world TEM provides higher resolution images, capable of showing individual microspheres and their internal structure. rsc.orgresearchgate.net Selected Area Electron Diffraction (SAED), performed within a TEM, can confirm the polycrystalline nature of the material, which corroborates XRD findings. rsc.org

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS): XAS is a powerful probe of the local atomic and electronic structure. researchmap.jpacs.org XANES spectra, which include the absorption edge, are sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govlsu.edu For nickel compounds, the position and features of the Ni K-edge can confirm the Ni(II) oxidation state and suggest an octahedral coordination environment. nih.govlsu.edu EXAFS provides information on the bond distances and coordination numbers of neighboring atoms. nih.govresearchgate.net Analysis of EXAFS spectra for this compound and related hydroxides has been used to determine Ni-O and Ni-Ni bond distances, confirming the local structure around the nickel atoms. lsu.eduresearchgate.netnih.gov

Table 2: Summary of Findings from Advanced Characterization Probes for this compound and Related Compounds

TechniqueInformation ProvidedKey Findings for this compound/HydroxideSource(s)
XRD Crystal structure, phase purity, crystallinity, particle size.Confirmed Ni₂(CO₃)(OH)₂·4H₂O phase; broad peaks indicate nanostructure. rsc.orglbp.worldmdpi.com
FTIR/DRIFT Identification of molecular functional groups.Detected carbonate (C-O) stretching/bending vibrations (~1411, 1067, 850 cm⁻¹) and Ni-O vibrations (<600 cm⁻¹). rsc.orglbp.worldrsc.org
XPS Elemental composition, chemical and oxidation states.Confirmed presence of Ni, C, O. Identified Ni²⁺ state and distinguished between carbonate and hydroxide groups. rsc.orgresearchgate.net
SEM Surface morphology, particle shape and size.Observed hierarchical, dandelion-like nanostructures (~500-600 nm diameter) composed of thin sheets. rsc.orglbp.worldresearchgate.net
TEM Microstructure, particle morphology, crystallinity.Revealed polycrystalline nature through SAED patterns; confirmed hierarchical sphere morphology. rsc.orgresearchgate.net
XAS/EXAFS Local atomic structure, oxidation state, coordination environment.Confirmed Ni(II) oxidation state and octahedral coordination. Determined Ni-O and Ni-Ni bond distances. researchmap.jprsc.orgnih.govlsu.edu

Electrochemical Applications of Nickel Carbonate and Its Derivatives

Energy Storage Systems

The demand for efficient and high-capacity energy storage is a primary driver for materials research. datavagyanik.com Nickel carbonate has emerged as a critical component in the development of next-generation energy storage devices, particularly in lithium-ion batteries and supercapacitors. datavagyanik.com

Supercapacitor Electrode Materials Based on this compound

This compound and its derivatives are promising electrode materials for supercapacitors, a type of energy storage device known for high power density and long cycle life. psu.eduelectrochemsci.org The performance of these materials is often enhanced by creating composite structures or unique morphologies.

Transition metal carbonate hydroxides are gaining attention as potential electrode materials for efficient energy storage. rsc.org For instance, a composite material made of this compound hydroxide (B78521) (Ni₂CO₃(OH)₂) and a zeolitic imidazolate framework (ZIF-8) has demonstrated a high specific capacitance of 851 F g⁻¹. researchgate.netrsc.org In this composite, the porous ZIF-8 structure acts as a host for the growth of the this compound hydroxide, maximizing the utilization of the active material. psu.edursc.org Similarly, pure this compound hydroxide has been shown to achieve a specific capacitance of 668 F g⁻¹. researchgate.netrsc.org

Hydrothermal synthesis methods have been employed to create various this compound-based structures with high specific capacity. electrochemsci.org this compound hydroxide synthesized via a facile hydrothermal process can exhibit a specific capacity of up to 169.6 mAh g⁻¹. electrochemsci.org Bimetallic versions, such as nickel-cobalt (B8461503) carbonate hydroxide, also show significant promise. A sea-urchin-like nickel-cobalt carbonate hydroxide, developed through a hydrothermal process, achieved a high specific capacitance of 950.2 F g⁻¹ at a current density of 1 A g⁻¹. nih.govacs.org Another study on NiCo-carbonate layered double hydroxide (NiCo-CH) nanorods reported a specific capacitance of 762 F g⁻¹ at 1 A g⁻¹. rsc.org

Recent research has focused on designing unique three-dimensional nanostructures to further boost performance. A highly performing 3D this compound hydroxide hydrate (B1144303) (NCHH), when grown on a nickel foam substrate with a flat branch and rough surface, showed a remarkable specific capacitance of 1746.17 Fg⁻¹. colab.ws The use of core-shell structures, such as magnesite (MgCO₃) cores with gaspéite (NiCO₃) shells, is also being investigated for direct use as supercapacitor electrodes. digitellinc.com

Table 1: Performance of this compound-Based Supercapacitor Electrodes

Electrode MaterialSynthesis MethodSpecific Capacitance / CapacityCurrent Density / Scan Rate
Ni₂CO₃(OH)₂/ZIF-8 CompositeSolvothermal851 F g⁻¹5 mV s⁻¹
Ni₂CO₃(OH)₂Solvothermal668 F g⁻¹5 mV s⁻¹
Nickel-Cobalt Carbonate HydroxideHydrothermal950.2 F g⁻¹1 A g⁻¹
NiCo-Carbonate Layered Double HydroxideSolvothermal762 F g⁻¹1 A g⁻¹
3D this compound Hydroxide Hydrate (NCHH)Hydrothermal1746.17 Fg⁻¹N/A
This compound HydroxideHydrothermal169.6 mA h g⁻¹1 A g⁻¹
NiCo(CO₃)(OH)₂ CompositeHydrothermal1288.2 mAh g⁻¹3 A g⁻¹

Battery Cathode Precursors and Active Materials

This compound plays a crucial role in the production of lithium-ion batteries, primarily as a precursor material for cathodes. datavagyanik.comatamanchemicals.com The cathode is a key component that significantly influences the battery's energy density, power, and cost. jst.go.jp

The most common method for synthesizing cathode precursors is co-precipitation, where aqueous solutions of metal salts are mixed with a precipitating agent. malvernpanalytical.com The resulting product is typically a mixed metal hydroxide or carbonate. malvernpanalytical.com For example, precursors for Nickel-Cobalt-Manganese (NCM) cathodes are often in the form of NixCoyMn(1-x-y)(OH)₂ or a mixed metal carbonate. malvernpanalytical.com This precursor is then mixed with a lithium source, like lithium carbonate or lithium hydroxide, and calcined at high temperatures to create the final cathode active material. malvernpanalytical.comthundersaidenergy.com

Carbonate co-precipitation is considered particularly effective for producing manganese-rich cathode materials because MnCO₃ is more stable than NiCO₃ and CoCO₃. researchgate.net This method allows for the homogeneous co-precipitation of Ni²⁺, Co²⁺, and Mn²⁺ ions to form a polymetallic carbonate precursor. researchgate.net This precursor is then used to synthesize advanced Li- and Mn-rich cathodes, such as Li1.2Ni0.13Co0.13Mn0.54O2, which can deliver high initial discharge capacities. researchgate.net

Beyond its role as a precursor, basic this compound is also used to synthesize other active materials. For example, it can be used to prepare spinel nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles, which are themselves used in supercapacitor applications. sigmaaldrich.com The increasing demand for electric vehicles is driving growth in the nickel market, as nickel-containing Li-ion batteries offer greater energy density and storage at a lower cost. datavagyanik.comthermofisher.com Companies are actively developing processes to produce high-purity this compound from recycled batteries to create a more sustainable and domestic supply chain for critical battery materials. evengineeringonline.comaquametals.com

Pseudocapacitive Mechanisms

The high capacitance of this compound-based materials in supercapacitors stems from a charge storage mechanism known as pseudocapacitance. Unlike electric double-layer capacitors which store charge electrostatically, pseudocapacitors store charge through fast and reversible Faradaic (redox) reactions occurring at or near the electrode surface. psu.eduresearchgate.net

The mechanism of action for this compound hydroxide involves its ability to undergo these reversible redox reactions to store and release energy. The electrochemical performance is primarily attributed to the NiCO₃, which undergoes these reactions. digitellinc.com

In materials that also contain cobalt, such as NiCo-carbonate layered double hydroxides (NiCo-CH), the process is more complex. rsc.org When the electrode is in contact with an alkaline electrolyte (like KOH), the NiCo-CH first interacts with hydroxyl ions to form metal oxyhydroxides. rsc.org This is followed by reversible oxidation and reduction transitions of the metal ions. rsc.org These transitions involve changes in the oxidation states of nickel (Ni²⁺ ↔ Ni³⁺) and cobalt (Co²⁺ ↔ Co³⁺ ↔ Co⁴⁺), which facilitates the charge transfer and storage process. rsc.org The presence of multiple oxidation states in both nickel and cobalt within the material is considered advantageous for enhanced electrochemical performance. rsc.org

Electrocatalysis

Electrocatalysis is a process where a catalyst is used to increase the rate of an electrochemical reaction. This compound and its derivatives have been identified as effective and low-cost electrocatalysts for critical energy conversion reactions like the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), which are the two half-reactions of water splitting.

Oxygen Evolution Reaction (OER) Electrocatalysis

Various this compound-based materials have been synthesized to optimize OER performance. Amorphous this compound particles prepared by an evaporation-induced precipitation method demonstrated a mass-normalized activity of 55.1 A g⁻¹ at an overpotential of 0.35 V, with a low Tafel slope of 60 mV dec⁻¹. nih.gov Another study reported the transformation of a Ni₃S₂ nanowire array into an amorphous this compound nanowire array on nickel foam (NiCO₃/NF). hep.com.cnhep.com.cn This 3D catalyst electrode showed high activity, requiring an overpotential of 395 mV to achieve a current density of 50 mA·cm⁻² in a nearly neutral KHCO₃ solution. hep.com.cnhep.com.cn

Incorporating other metals, such as iron, can further enhance catalytic activity. Nanosheets of nickel iron hydroxy carbonate hydrate (NiFeHCH) required an overpotential of only 250 mV to reach a current density of 20 mA cm⁻² in an alkaline solution, with a very low Tafel slope of 39 mV/decade. researchgate.netacs.org Dual-doping with iron and phosphorus has also proven to be an effective strategy. Fe and P dual-doped this compound hydroxide/carbon nanotube (Fe, P–NiCH/CNT) hybrids exhibited superior OER activity with a low overpotential of 222 mV at 20 mA cm⁻². rsc.orgrsc.org Theoretical calculations suggest that during the OER process, these carbonate-based materials convert to their corresponding metal (oxy)hydroxides, which are the true active species for the reaction. rsc.org

Table 2: OER Electrocatalytic Performance of this compound-Based Materials

ElectrocatalystOverpotential (mV)Current Density (mA cm⁻²)Tafel Slope (mV dec⁻¹)Electrolyte
Amorphous this compound350N/A (Activity: 55.1 A g⁻¹)60N/A
NiCO₃/NF Nanowire Array39550N/A1.0 M KHCO₃
NiFeHCH Nanosheets25020391 M KOH
Fe, P–NiCH/CNT Hybrid22220N/A1 M KOH

Hydrogen Evolution Reaction (HER) Electrocatalysis

The hydrogen evolution reaction (HER) is the second half of water splitting. This compound-based materials have also shown promise as catalysts for this reaction, particularly in photocatalytic systems. This compound hydroxide has demonstrated photocatalytic properties, achieving a hydrogen evolution rate of approximately 10 μmol g⁻¹ h⁻¹ under white light irradiation. rsc.orgrsc.orgresearchgate.net This performance is attributed to the material's favorable electronic structure and high surface area.

Research has uncovered that amorphous NiCO₃ can serve as an active site for H₂ absorption due to its unique electronic structure. researchgate.net Studies using plasmon-driven reactions under white light showed a hydrogen yield of around 80 µmol/g/h for vacuum-annealed samples containing amorphous this compound. researchgate.net This suggests that the electronic properties of this compound make it a promising candidate for HER applications. While much of the research has focused on photocatalysis, the fundamental properties that make it active—such as favorable electronic structure and active sites for hydrogen absorption—are also relevant for electrocatalytic hydrogen evolution. researchgate.net

Sensor Technologies Utilizing this compound

This compound and its derivatives are also finding applications in the development of electrochemical sensors for the detection of various analytes. The unique electrochemical properties of nickel-based materials, including their catalytic activity and the ability to exist in multiple valence states, make them suitable for sensing applications. mdpi.com

The sensing mechanism in nickel-based electrochemical sensors often involves the electrocatalytic oxidation or reduction of the target analyte at the surface of the modified electrode. For instance, in the detection of glucose, the Ni(II)/Ni(III) redox couple plays a crucial role. The oxidation of glucose is catalyzed at the nickel hydroxide/oxyhydroxide surface, which can be formed in situ from a nickel-based precursor like this compound in an alkaline medium. rsc.orgbohrium.com The resulting current is proportional to the glucose concentration. mdpi.com

The general mechanism can be described as follows:

Formation of the active species: In an alkaline solution, Ni(OH)2 is formed on the electrode surface.

Redox transition: The Ni(OH)2 is oxidized to NiOOH.

Catalytic oxidation: The NiOOH then catalytically oxidizes the analyte (e.g., glucose), and is itself reduced back to Ni(OH)2.

The efficiency of this process is highly dependent on the morphology and surface area of the electrode material. Porous structures, such as those created using a Lost Carbonate Sintering (LCS) process for nickel electrodes, can significantly enhance the effective surface area and improve the kinetics of the electro-oxidation reaction. mdpi.com Similarly, the use of nanostructured materials, like porous NiO nanorods derived from a nickel-salicylic acid coordination polymer, provides a high surface area and numerous active sites for catalysis. rsc.org

In the case of ion-selective electrodes (ISEs), the mechanism relies on the selective interaction of the target ion with the electrode membrane. For carbonate detection, specific ionophores are used to achieve a potentiometric response. acs.org

This compound and its derivatives have been utilized to create sensors for a range of analytes.

Ammonia (B1221849): A self-supported electrode made of nickel-copper carbonate hydroxide on a carbon cloth has been developed for the rapid detection of ammonia in water. This sensor exhibited high sensitivities of 3.9 µA µM⁻¹ cm⁻² and 3.13 µA µM⁻¹ cm⁻² in different linear ranges and a low detection limit of 0.62 µM. researchgate.netmdpi.com

Phosphate (B84403): While direct use of this compound for phosphate sensing is less common, nickel hydroxide, a related compound, has shown excellent performance. A flake-shaped nickel hydroxide on carbon cloth electrode demonstrated a low detection limit of 0.59 µM and high sensitivity for phosphate detection. mdpi.com The strong affinity of phosphate for layered double hydroxides (a category that can include nickel-based materials) suggests the potential for carbonate-containing structures in this application. mdpi.com

Glucose: Non-enzymatic glucose sensors are a significant area of application. Porous NiO nanorods, synthesized from a nickel coordination polymer, have been used to modify a glassy carbon electrode for glucose detection. This sensor showed a wide linear range (0.01–5 mM), a low detection limit (2 µM), and high sensitivity (364 µA mM⁻¹ cm⁻²). rsc.org Another study using a porous nickel electrode fabricated by the LCS method reported a sensitivity of 5775 µA/cm²mM and a detection limit in the range of 0.66–2.91 µM. mdpi.com

Nitrite (B80452): A sensor based on nickel nanoparticles, reduced graphene oxide, and a polymer modifier demonstrated high sensitivity for nitrite detection with two linear ranges and corresponding sensitivities of 0.453 µA µM⁻¹ cm⁻² and 0.171 µA µM⁻¹ cm⁻². nih.gov

Other Analytes: Nickel-based materials have also been incorporated into sensors for other organic molecules, such as the drug omeprazole, where a nickel-copper-zinc ferrite (B1171679) nanocomposite enhanced the electrochemical signal. nih.gov

Table 2: Analyte Detection Using Nickel-Based Electrochemical Sensors

AnalyteSensor MaterialDetection LimitLinear Range(s)SensitivityReference
AmmoniaNickel-Copper Carbonate Hydroxide0.62 µM1-100 µM & 100-400 µM3.9 µA µM⁻¹ cm⁻² & 3.13 µA µM⁻¹ cm⁻² researchgate.netmdpi.com
PhosphateNickel Hydroxide0.59 µM1-200 µM1530 mA mM⁻¹ cm⁻² mdpi.com
GlucosePorous NiO Nanorods2 µM0.01-5 mM364 µA mM⁻¹ cm⁻² rsc.org
GlucosePorous Nickel Electrode0.66-2.91 µMNot specified5775 µA/cm²mM mdpi.com
NitriteNickel Nanoparticles/rGONot specifiedTwo ranges0.453 µA µM⁻¹ cm⁻² & 0.171 µA µM⁻¹ cm⁻² nih.gov

Catalytic Applications of Nickel Carbonate

Heterogeneous Catalysis

In heterogeneous catalysis, nickel carbonate and its derivatives are utilized in solid form to catalyze reactions in a different phase, typically liquid or gas. This allows for ease of separation and catalyst recycling, which are crucial for industrial applications.

This compound-derived catalysts are effective in various organic reactions. While nickel catalysts are well-known for C-H functionalization, direct use of this compound is less common than its role as a precursor. However, amorphous this compound has been synthesized and demonstrated as an efficient catalyst for the urea (B33335) oxidation reaction. chemicalbook.com This amorphous structure presents more unsaturated coordination sites and higher surface energy compared to its crystalline counterpart, which boosts its electrocatalytic performance. chemicalbook.com For instance, an amorphous this compound catalyst on a glass carbon electrode can achieve a current density of 117.69 mA·cm⁻² at 1.6 V vs. RHE for urea oxidation. chemicalbook.com

In reduction reactions, nickel-based catalysts are extensively used for hydrogenation. Nanoporous nickel, for example, has shown remarkable activity in the hydrogenation of carbonates to formic acid in an aqueous medium. researchgate.net This process is significant for CO2 utilization, and nanoporous nickel catalysts have achieved excellent yields and high selectivity for formic acid, with up to 92.1% yield from potassium bicarbonate. researchgate.net

Table 1: Examples of Organic Reactions Catalyzed by this compound or its Derivatives
Reaction TypeCatalyst SystemSubstrate/ReactantProductKey Finding
OxidationAmorphous this compoundUrea-Achieved a current density of 117.69 mA·cm⁻² at 1.6 V vs. RHE. chemicalbook.com
Reduction (Hydrogenation)Nanoporous NickelPotassium BicarbonateFormic AcidYields up to 92.1% were obtained. researchgate.net
C-H FunctionalizationNickel(0)/NHC ligandImidazole (B134444) derivatives and allenesAllylated, alkenylated, and dienylated imidazolesDemonstrated high regio- and chemoselectivity. nih.gov

This compound is a crucial precursor for the production of catalysts used in large-scale industrial processes, most notably in the hydrogenation of fats and oils. google.comgoogle.commilestonecatalyst.comrealltd.com.uaiqatalyst.com The process, often referred to as hardening, converts unsaturated fatty acids or their glycerides into saturated ones, thereby increasing their melting point and oxidative stability. google.com Catalysts for this purpose are typically prepared by precipitating this compound, often in combination with other components like alumina (B75360) or silica, followed by calcination and reduction to form finely divided, high-surface-area nickel. google.comgoogle.com

For example, a supported nickel catalyst for the selective hydrogenation of vegetable and animal oils can be produced from a double salt precursor, Ni₆Al₂(OH)₁₆CO₃·4H₂O, which is obtained by precipitation from nickel and aluminum salt solutions with an alkali metal carbonate. google.com This precursor is then dried, calcined, and reduced to yield a highly active catalyst. google.com These catalysts can operate at lower temperatures (100-140°C) compared to traditional nickel-on-kieselguhr catalysts (140-180°C). google.com

This compound is also a precursor for catalysts used in other industrial processes, such as steam reforming of hydrocarbons to produce synthesis gas (H₂ and CO) and in desulfurization processes. google.com The specific properties of the final catalyst, such as activity and selectivity, are highly dependent on the preparation method of the this compound precursor and the subsequent activation steps. google.com

Photocatalysis and Photoelectrocatalysis

Photocatalysis utilizes light to drive chemical reactions on the surface of a semiconductor material. This compound and its derivatives are being explored in this field for applications such as hydrogen production and CO₂ reduction.

Nickel-based catalysts, including those derived from this compound, are being investigated for the photocatalytic reduction of carbon dioxide. bohrium.comresearchgate.netnih.govresearchgate.netacs.org These systems use visible light to convert CO₂ into valuable fuels and chemicals, such as carbon monoxide (CO) or methane (B114726). bohrium.comresearchgate.net For instance, nickel complexes have been studied as molecular catalysts for the photochemical reduction of CO₂, showing high selectivity for CO formation. bohrium.com

In the realm of photoelectrocatalysis, amorphous this compound has been shown to be an efficient electrocatalyst for water oxidation, a key reaction in water splitting for hydrogen production. researchgate.net A this compound nanowire array on nickel foam demonstrated high activity and durability for water oxidation in nearly neutral conditions, achieving a current density of 50 mA∙cm⁻² at an overpotential of 395 mV in a 1.0 M KHCO₃ solution. researchgate.net

A significant challenge in photocatalysis is the rapid recombination of photogenerated electron-hole pairs, which reduces the quantum efficiency. To address this, this compound-derived materials are often used in composite structures to enhance charge separation and improve catalytic activity.

One strategy is to create heterojunctions between a nickel-containing compound and another semiconductor. For example, composites of nickel oxide (NiO), which can be synthesized from a this compound precursor, and graphitic carbon nitride (g-C₃N₄) have shown enhanced photocatalytic activity for the degradation of organic pollutants under visible light. nih.govresearchgate.net The formation of a p-n heterojunction between p-type NiO and n-type g-C₃N₄ promotes interfacial charge transfer, thereby inhibiting electron-hole recombination. nih.gov A NiO/g-C₃N₄ composite with a 2:8 molar ratio of NiO to g-C₃N₄ was able to degrade over 90% of methyl orange in 100 minutes. nih.gov

Another approach involves the use of cocatalysts. Nickel thiocarbonate (NiCS₃) has been developed as a cost-effective cocatalyst to enhance the photocatalytic hydrogen evolution of g-C₃N₄. nih.gov The NiCS₃/g-C₃N₄ composite demonstrated a hydrogen evolution rate over 100 times greater than that of pure g-C₃N₄ under visible light. nih.gov The enhancement is attributed to the formation of a built-in electric field that facilitates charge separation and migration. nih.gov Similarly, nickel hydroxide (B78521) (Ni(OH)₂) has been used as an efficient co-catalyst with g-C₃N₄ for photocatalytic H₂ production. rsc.org

Table 2: Strategies for Enhancing Photocatalytic Efficiency with Nickel-Based Materials
StrategyComposite/SystemTarget ReactionMechanism of Enhancement
Heterojunction FormationNiO/g-C₃N₄Degradation of Methyl OrangeFormation of a p-n heterojunction promotes charge separation. nih.gov
CocatalystNiCS₃/g-C₃N₄Hydrogen EvolutionBuilt-in electric field facilitates charge carrier separation. nih.gov
CocatalystNi(OH)₂/g-C₃N₄Hydrogen EvolutionActs as an efficient co-catalyst to improve H₂ production rate. rsc.org

Catalyst Precursor Chemistry and Activation

The role of this compound as a catalyst precursor is arguably its most significant contribution to catalysis. chemicalbook.com The chemical and physical properties of the final active catalyst are heavily influenced by the synthesis of the this compound precursor and the subsequent activation procedures. google.comresearchgate.netrroij.commaterialsciencejournal.orggoogle.comyoutube.comicm.edu.pl

The preparation of the this compound precursor typically involves the precipitation of a soluble nickel salt, such as nickel sulfate (B86663) or nickel nitrate (B79036), with a carbonate source like sodium carbonate or ammonium (B1175870) carbonate. google.comresearchgate.net The conditions of this precipitation, including temperature, pH, and the rate of addition of reagents, can significantly affect the properties of the resulting this compound and, consequently, the final catalyst. google.comresearchgate.net For instance, in the preparation of nickel desulfurizing catalysts, reacting nickel sulfate with sodium carbonate rapidly at a boiling temperature while maintaining a pH below 9, followed by rapid drying, yields a highly active this compound catalyst. google.com

The activation of the this compound precursor is a critical step in creating the active catalyst. This most commonly involves thermal decomposition, or calcination, to convert the this compound into nickel oxide (NiO). researchgate.netgoogle.comresearchgate.netuu.nl The calcination temperature and atmosphere (e.g., air, inert gas) are crucial parameters that determine the particle size, surface area, and crystallinity of the resulting NiO, which in turn affect its catalytic performance. researchgate.netresearchgate.net For example, the particle size of NiO nanoparticles prepared from a this compound precursor was found to increase with the precipitation temperature of the precursor. researchgate.net

Following calcination, a reduction step is often employed, particularly for hydrogenation catalysts. The nickel oxide is reduced, typically in a stream of hydrogen at elevated temperatures, to produce finely divided metallic nickel with a high surface area. google.comgoogle.com The temperature of this reduction is also a key variable; low-temperature reduction (e.g., 230-350°C) can lead to highly active nickel catalysts. google.com The entire process, from precipitation of this compound to calcination and reduction, is designed to produce a catalyst with optimal activity, selectivity, and stability for a specific application. google.com

Formation of Active Catalytic Species

The generation of active catalytic species from this compound is a critical step that dictates the ultimate performance of the catalyst. This process typically involves the thermal decomposition of the this compound precursor to yield nickel oxide (NiO), which is often the direct precursor to the final active metallic phase.

The most common method for transforming this compound into a catalytically active form is through calcination. During this process, thermal energy is used to break down the carbonate structure, releasing carbon dioxide and water, and leaving behind nickel oxide. Research has shown that pure basic this compound decomposes into nickel oxide at temperatures in the range of 250°C. researchgate.net The decomposition process can be monitored using techniques like Thermogravimetric Analysis (TGA) and X-ray Diffraction (XRD). TGA reveals the weight loss corresponding to the release of CO2 and H2O, while in-situ XRD can track the phase transformation from the crystalline structure of this compound to that of nickel oxide. researchgate.net

The characteristics of the nickel oxide formed, such as particle size and surface area, are highly dependent on the conditions of the calcination process, including temperature, heating rate, and the surrounding atmosphere. These properties, in turn, influence the performance of the final catalyst. For instance, the atmosphere during thermal decomposition has a notable impact on the resulting NiO crystallite size. Decomposition in stagnant air can lead to larger crystals, while using a flow of an inert gas like helium or adding nitric oxide to the gas stream can result in significantly smaller and more highly dispersed NiO nanoparticles. uu.nl

The nickel oxide produced from the decomposition of this compound is the immediate precursor to the active metallic nickel catalyst. This NiO is then subjected to a reduction step to form the small, dispersed metallic nickel particles that are responsible for the catalytic activity in many reactions, such as hydrogenation and reforming. mdpi.com

Table 1: Influence of Calcination Atmosphere on NiO Crystallite Size from Nickel-based Precursor

Calcination AtmosphereResulting Average NiO Crystallite Size (nm)
Stagnant Air25
Air Flow10
Helium Flow7
1 vol% NO in Helium Flow4

In-situ Catalyst Activation and Regeneration

Following the formation of the nickel oxide species, the catalyst often requires an activation step to be brought into its catalytically active state. Furthermore, over time, catalysts can lose their activity due to various deactivation mechanisms. In-situ regeneration processes are therefore vital for extending the catalyst's lifetime and maintaining process efficiency.

In-situ Catalyst Activation

The most common in-situ activation method for nickel oxide catalysts derived from this compound is reduction to metallic nickel. This is typically achieved by exposing the catalyst to a stream of a reducing gas, most commonly hydrogen (H₂), at elevated temperatures. Temperature-Programmed Reduction (TPR) is a technique used to study this process, revealing the temperatures at which the reduction of different nickel oxide species occurs. TPR profiles of NiO/support catalysts often show multiple reduction peaks, corresponding to NiO species with varying degrees of interaction with the support material. For example, weakly-interacting "bulk" NiO reduces at lower temperatures, while NiO species with strong support interactions require higher temperatures for reduction. rsc.org The choice of reduction temperature is critical, as it affects the final nickel particle size and dispersion, which are key determinants of catalytic activity. rsc.org

In-situ Catalyst Regeneration

Nickel-based catalysts are susceptible to deactivation through several mechanisms, including the deposition of carbon (coking), the agglomeration of metal particles (sintering), and poisoning by substances like sulfur. researchgate.net Various in-situ regeneration strategies have been developed to counteract these deactivation processes.

Regeneration of Coked Catalysts: Carbonaceous deposits that block active sites can be removed by gasification. This can be performed in-situ by treating the coked catalyst with an oxidizing agent at high temperatures. Common agents include steam (H₂O) or carbon dioxide (CO₂). For instance, a coked nickel catalyst used in dry reforming of methane can have its activity fully recovered by treatment with a 21% CO₂/N₂ mixture at 700°C. dicp.ac.cn This process, known as the Reverse Boudouard reaction, converts the solid carbon deposits into gaseous carbon monoxide. dicp.ac.cn

Regeneration of Sintered Catalysts: Sintering, the process of metal particle growth, leads to a loss of active surface area and is generally difficult to reverse. However, a strategy for redispersing sintered nickel particles on an alumina support involves an oxidation-reduction cycle. The sintered catalyst is first calcined in air at a high temperature, which can lead to the formation of a nickel aluminate (NiAl₂O₄) spinel phase. researchgate.net A subsequent controlled reduction of this spinel can regenerate highly dispersed nickel nanoparticles, in some cases even smaller than in the fresh catalyst, thus restoring catalytic activity. researchgate.net

Regeneration of Sulfur-Poisoned Catalysts: Sulfur compounds can strongly adsorb to nickel active sites, leading to severe deactivation. For catalysts poisoned by sulfur, regeneration can be achieved by treatment with steam at high temperatures. researchgate.netmdpi.com This process helps to remove the adsorbed sulfur species. Another approach involves an oxidative treatment, for example with air or CO₂, to convert the nickel sulfides to nickel oxide, followed by a re-reduction with hydrogen to restore the active metallic nickel phase. mdpi.comscribd.com A sulfur-poisoned nickel catalyst used for steam reforming was able to regain 80% of its catalytic activity after regeneration with steam. researchgate.netscribd.com

Table 2: Summary of In-situ Regeneration Methods for Deactivated Nickel Catalysts

Deactivation MechanismRegeneration MethodTypical ConditionsReported Outcome
CokingCO₂ Gasification~700°C, CO₂/N₂ mixtureFull activity recovery for DRM catalyst. dicp.ac.cn
SinteringOxidation-Reduction CycleHigh-temperature calcination followed by controlled reductionRedispersion of Ni nanoparticles and enhanced activity. researchgate.net
Sulfur PoisoningSteam TreatmentHigh temperature (e.g., 850°C)80% recovery of catalytic activity. scribd.com

Environmental Remediation and Sustainable Technologies Utilizing Nickel Carbonate

Adsorption of Pollutants

Nickel-based materials, including nickel carbonate, are being explored as adsorbents for the removal of various pollutants from water due to their surface characteristics and affinity for certain contaminants.

This compound plays a role in the immobilization of heavy metal ions, a critical process in the remediation of contaminated soils and water. The formation of insoluble metal carbonates is a key mechanism for reducing the mobility and bioavailability of toxic heavy metals.

One significant approach is through microbially induced carbonate precipitation (MICP) and enzyme-induced calcite precipitation (EICP). In these processes, microorganisms or enzymes facilitate the precipitation of calcium carbonate. researchgate.netmdpi.com This process can lead to the co-precipitation of other metal carbonates, including this compound (NiCO₃), effectively immobilizing them. mdpi.come3s-conferences.org The formation of these new, insoluble carbonate minerals reduces the toxicity of heavy metals in the soil. e3s-conferences.org

The effectiveness of heavy metal retention through EICP has been shown to have a strong positive correlation with the amount of calcium carbonate generated, particularly for nickel and copper. e3s-conferences.org This indicates that as more calcium carbonate is formed, the retention of these heavy metals increases due to their immobilization within the carbonate matrix. e3s-conferences.org The process transforms mobile heavy metal species into stable biominerals, including nickelous carbonate. researchgate.net

Table 1: Heavy Metal Removal via Carbonate Precipitation

Heavy MetalInitial ConcentrationFinal ConcentrationRemoval MethodReference
Nickel (Ni)~900 mg/kg (in soil)38 mg/kg (soluble-exchangeable)Microbially Induced Carbonate Precipitation (MICP) researchgate.net
Nickel (Ni)0.106 mg/L (in leachate)0.091 mg/L - 0.939 mg/LEnzyme-Induced Calcite Precipitation (EICP) e3s-conferences.org
Lead (Pb)0.535 mg/L (in leachate)0.070 mg/L - 0.101 mg/LEnzyme-Induced Calcite Precipitation (EICP) e3s-conferences.org

Nickel-based materials, often in composite or modified forms, have demonstrated potential for the adsorption of organic dyes from wastewater. The mechanisms behind this adsorption are multifaceted and depend on the specific adsorbent and dye .

While research directly on pure this compound for dye adsorption is less common, studies on nickel-containing materials provide insight into the potential mechanisms. These mechanisms often involve:

Electrostatic Interactions: The surface charge of the adsorbent plays a crucial role. Doping porous carbon materials with metals like nickel can alter their surface electronegativity, enhancing the electrostatic attraction to oppositely charged dye molecules. fafu.edu.cn

Hydrogen Bonding: This can occur between the functional groups on the dye molecule and the surface of the adsorbent. fafu.edu.cn

Synergistic Interactions: In composite materials, there can be a synergistic effect between the nickel particles and the support material (e.g., carbon), leading to enhanced adsorption capacity. fafu.edu.cn

For example, nickel-modified porous carbon materials have shown superior adsorption rates for dyes like rhodamine B and methylene (B1212753) blue. fafu.edu.cn Similarly, nickel-modified orange peel biochar has been effective in removing Eriochrome Black T, with the presence of nickel providing new surface sites and enhancing interactions. mdpi.com Nickel-based coordination polymers have also been investigated for the selective adsorption of dyes like methyl blue. mdpi.com

The adsorption process is often evaluated using kinetic models, with the pseudo-second-order model frequently providing a good fit, suggesting that chemisorption may be a rate-limiting step. mdpi.comnih.gov

Carbon Capture and Utilization (CCU)

Nickel and its compounds are being investigated for their role in carbon capture and utilization (CCU) technologies, particularly in the context of mineral carbonation.

Mineral carbonation is a process that involves reacting CO₂ with minerals containing metal oxides (like magnesium and calcium oxides) to form stable carbonate minerals, thereby permanently storing the CO₂. mdpi.comnih.gov Nickel-containing minerals, such as olivine, are considered promising feedstocks for this process. nih.govnih.gov

The process can be utilized not only for CO₂ sequestration but also for the simultaneous recovery of valuable metals like nickel. researchgate.netresearchgate.net In this integrated approach, CO₂ acts as a reagent to break down the silicate (B1173343) mineral structure, leading to the formation of stable carbonate minerals from elements like magnesium and iron, while releasing nickel into a solution for recovery. nih.govresearchgate.net This makes the economics of CCUS more favorable. nih.gov

Studies have shown that iron-rich slag from nickel smelting, which has a high FeO content, can be used for CO₂ capture through direct gas-solid carbonation. gjesm.net

Research has explored the use of nickel nanoparticles (NiNPs) as a catalyst to enhance the rate of CO₂ hydration, which is often a rate-limiting step in mineral carbonation. researchgate.netresearchgate.net The catalytic activity of NiNPs is reported to be optimal at temperatures between 20–30 °C and at a pH below 8. researchgate.net However, some studies suggest that the catalytic effect of NiNPs on accelerating mineral carbonation might be marginal, especially when the dissolution of the mineral itself is the rate-limiting step. researchgate.netnih.gov

In processes involving nickel-rich minerals like olivine, the presence of nickel can influence the carbonation reaction. Nickel-olivine has been found to be more facile for mineral carbonation compared to iron- and magnesium-rich olivine. mdpi.com The introduction of complexing agents like EDTA during mineral carbonation can selectively extract nickel and cobalt while the magnesium and iron precipitate as carbonates. nih.govacs.org This integrated process demonstrates the potential for enhanced mineralization coupled with critical metal recovery. nih.govresearchgate.net

Table 2: Nickel and Cobalt Recovery with CO₂ Mineralization

ProcessNickel RecoveryCobalt RecoveryCO₂ Mineralization EfficiencyReference
Integrated CO₂ Mineralization and Metal Extraction from Olivine~90%~90%~90% nih.gov
Integrated Process with Heat-Treated Laterite and NTA94%92%47% mdpi.com
CO₂-EMR with Olivine and EDTA (6-month timescale)80%N/A50% (of available rock) acs.org

Wastewater Treatment Technologies

This compound is utilized in certain wastewater treatment applications, primarily for the removal of nickel itself from industrial effluents. nih.gov The precipitation of nickel as this compound is an alternative to the more common hydroxide (B78521) precipitation method. acs.org

Carbonate precipitation offers several advantages, including occurring at a lower pH, which can reduce post-neutralization costs. acs.org In a fluidized-bed reactor, nickel can be precipitated as dense pellets of this compound, which avoids the formation of sludge and allows for easier solid-liquid separation and potential reuse of the nickel. acs.org

The effectiveness of nickel removal through carbonate precipitation is influenced by factors such as pH and the carbonate-to-nickel ratio. Studies on synthetic nickel-plating wastewater have shown that optimal nickel removal occurs at a pH range of 10.0–11.0. tandfonline.com At a pH of 10, a residual total nickel concentration of 0.2 mg/L was achieved with a carbonate-to-nickel weight ratio of 10.0. tandfonline.com

Besides direct precipitation, this compound can also be used as a catalyst to remove organic contaminants from wastewater. nih.gov

Advanced Oxidation Processes Involving this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and sometimes inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net However, other reactive species, such as carbonate radicals (CO₃•⁻), can also play a significant role. nih.govacs.org

The involvement of nickel compounds in AOPs is primarily catalytic. Transition metals, including nickel, can activate oxidizing agents like sodium percarbonate (SPC), which is an eco-friendly solid source of hydrogen peroxide. nih.gov In such percarbonate-based AOPs (P-AOPs), the catalytic activation by nanoscale zero-valent nickel can generate powerful and versatile reactive species, including hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and carbonate radical anions (•CO₃⁻), which are capable of degrading organic pollutants. nih.gov

The carbonate component itself plays a complex and often beneficial role in these systems. Carbonate and bicarbonate ions, which are naturally present in many water sources, can react with the highly reactive but non-selective hydroxyl radicals to form carbonate radicals (CO₃•⁻). acs.orgmdpi.com While the carbonate radical has a lower redox potential than the hydroxyl radical, it is more selective and has a longer lifetime in solution. researchgate.net This increased selectivity can lead to more efficient degradation of specific electron-rich organic pollutants, such as certain phenols and anilines. acs.orgmdpi.comresearchgate.net

Furthermore, carbonate can act as a stabilizing ligand for high-valent transition metal cations, such as Ni(III) and Ni(IV). acs.org This stabilization can lower the redox potentials of the Ni(III)/Ni(II) and Ni(IV)/Ni(III) couples, which is a crucial aspect of the electrocatalytic and photocatalytic cycles in some AOPs. acs.org Therefore, this compound can theoretically serve as both a source for the nickel catalyst and a participant in the radical reaction pathways that drive pollutant degradation.

Table 1: Reactive Species in Metal-Catalyzed Percarbonate-Based AOPs

Activating AgentSource of OxidantGenerated Reactive SpeciesRole in Remediation
Nanoscale NickelSodium PercarbonateHydroxyl Radical (•OH)Highly reactive, non-selective oxidant.
Nanoscale NickelSodium PercarbonateSuperoxide Radical (•O₂⁻)Participates in oxidation reaction cascades.
Nanoscale NickelSodium PercarbonateCarbonate Radical (•CO₃⁻)More selective oxidant with a longer half-life.

This table illustrates the key reactive species generated when a transition metal like nickel is used to activate a percarbonate-based oxidant, as described in scientific literature. nih.gov

Flocculation and Coagulation Applications

Coagulation and flocculation are cornerstone processes in wastewater treatment, designed to aggregate and remove suspended solids, colloidal particles, and other impurities. wcs-group.co.uksci-hub.se These processes work by destabilizing charged particles, allowing them to clump together into larger flocs that can be easily separated from the water through sedimentation or filtration. wcs-group.co.uk

Chemical precipitation is a closely related process where dissolved constituents, such as heavy metal ions, are converted into insoluble solids. watertechexperts.com Carbonate precipitation, in particular, can be employed to remove metals by adding a carbonate source, which causes the formation of insoluble metal carbonates. watertechexperts.com These precipitates are often dense and easily filterable.

Research has demonstrated the effectiveness of coagulation-flocculation in removing nickel from wastewater, although results can vary depending on the specific chemical environment and coagulants used.

Chemically Enhanced Primary Treatment (CEPT): In one study, the use of ferric chloride as a coagulant with an anionic polymer significantly improved nickel removal. Compared to traditional primary treatment, a CEPT process using 40 mg/L of ferric chloride and 0.5 mg/L of polymer increased the removal of nickel by 242%. csus.edu

Biopolymer Coagulants: Natural polymers are also effective. Chitosan (B1678972), a biopolymer, has been used as a coagulant to remove nickel. In one set of experiments, increasing the chitosan dosage to 100 mg/L at an optimal pH of 9 resulted in an 87.9% removal of nickel. brieflands.com

Microbial Induced Carbonate Precipitation (MICP): An innovative and sustainable approach is the use of urease-producing bacteria to induce carbonate precipitation. This process, known as MICP, has been successfully applied on a large scale to remediate nickel-contaminated industrial soil. nih.govmdpi.com In a notable study, Bacillus cereus was used to treat soil with an initial total nickel concentration of approximately 900 mg kg⁻¹. The MICP treatment immobilized the nickel by transforming it into stable minerals, including nickelous carbonate (NiCO₃). This reduced the bioavailable, soluble-exchangeable nickel fraction to just 38 mg kg⁻¹. nih.govresearchgate.net

Table 2: Research Findings on Nickel Removal via Coagulation and Precipitation

Remediation MethodCoagulant/AgentInitial Nickel ConcentrationKey ConditionsRemoval Efficiency / OutcomeSource(s)
Chemically Enhanced Primary Treatment (CEPT)Ferric Chloride (40 mg/L) & Anionic Polymer (0.5 mg/L)Spiked Raw WastewaterStandard Jar Test242% increase in removal vs. control csus.edu
Coagulation-FlocculationChitosan (100 mg/L)10 - 100 mg/LpH 987.9% brieflands.com
Microbial Induced Carbonate Precipitation (MICP)Bacillus cereus NS4~900 mg/kg (total in soil)Large-scale soil treatmentBioavailable fraction reduced to 38 mg/kg; formation of Nickelous Carbonate nih.govresearchgate.net

This interactive table summarizes key research findings on the removal of nickel from water and soil using different coagulation, flocculation, and precipitation techniques.

Theoretical and Computational Investigations of Nickel Carbonate

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. royalsocietypublishing.org It is widely employed to predict the properties of materials, including nickel carbonate and its derivatives. aip.orgresearchgate.net

DFT calculations have been instrumental in determining the electronic and magnetic properties of this compound (NiCO₃). The Materials Project, an open-access database of computed materials properties, provides DFT-calculated data for NiCO₃ (in the calcite structure, space group R-3c). materialsproject.orgmaterialsproject.org These calculations predict that NiCO₃ is a ferromagnetic material with a total magnetization of 2.00 µB per formula unit. materialsproject.org Neutron diffraction studies have also been employed to investigate the magnetic structure of NiCO₃. dntb.gov.ua

The electronic structure calculations indicate that NiCO₃ possesses a band gap, suggesting it is a semiconductor. researchgate.net While semi-local DFT calculations can underestimate bandgaps, they provide valuable qualitative insights. materialsproject.org One study reported a calculated band gap of approximately 2.52 eV for NiCO₃. researchgate.net The electronic density of states (DOS) reveals the contributions of different atomic orbitals to the electronic bands. In NiCO₃, the states near the Fermi level are primarily composed of Ni 3d and O 2p orbitals, which is crucial for understanding its chemical reactivity and magnetic properties. researchgate.net Doping this compound with other elements, such as iron in basic this compound, can modify these electronic properties by introducing new states and altering the adsorption capacity for molecules like ozone. jim.org.cn Similarly, halogen doping in nickel-cobalt (B8461503) carbonate hydroxides has been shown through DFT to modulate the electronic structure, improving conductivity and reaction kinetics. acs.org

Table 1: Predicted Electronic and Magnetic Properties of NiCO₃ (mp-19147)
PropertyPredicted ValueSource
Crystal SystemTrigonal materialsproject.org
Space GroupR-3c materialsproject.org
Magnetic OrderingFerromagnetic materialsproject.org
Total Magnetization2.00 µB/f.u. materialsproject.org
Calculated Band Gap~2.52 eV researchgate.net
Formation Energy-1.654 eV/atom materialsproject.org

DFT calculations provide a window into the atomic-level details of chemical reactions, including the formation of intermediates and transition states. acs.org For nickel-based materials, DFT has been used to elucidate mechanisms for various catalytic processes, such as the water-gas shift reaction and CO₂ conversion. diva-portal.orgresearchgate.netacs.org

In the context of this compound and its related compounds, DFT helps explain their catalytic activity. For instance, DFT calculations on this compound hydroxide (B78521) have shown that it possesses a favorable electronic structure and exhibits strong adsorption of hydrogen atoms, which enhances its performance in photocatalytic hydrogen evolution. rsc.org The mechanism involves the generation of electron-hole pairs, where the photogenerated electrons have sufficient energy to reduce protons to hydrogen. rsc.org

Furthermore, DFT has been used to understand the catalytic formation of cyclic carbonates from CO₂ and epoxides using nickel(II) complexes. These calculations help to establish the mechanistic pathways, which often involve the activation of the epoxide by the Lewis acidic Ni(II) center, followed by nucleophilic attack and the formation of a nickel-carbonate intermediate. rsc.org By calculating the energy profiles of these reaction steps, researchers can identify rate-determining steps and design more efficient catalysts. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows for the investigation of dynamic processes that occur over time, such as surface interactions and ion transport. ufl.edu

MD simulations are a powerful tool for understanding the interactions between a material's surface and its environment at a molecular level. digitellinc.com For carbonate and nickel-based materials, MD simulations have been used to study the adsorption of various molecules, including surfactants and polymers, on their surfaces. frontiersin.orgmdpi.com These simulations typically employ force fields, such as the COMPASS force field, to describe the interactions between atoms. frontiersin.orgmdpi.com

By analyzing the simulation trajectories, researchers can calculate key parameters like interaction energies and radial distribution functions to understand the strength and nature of the adsorption. mdpi.com For example, simulations of surfactants on carbonate surfaces have revealed the mechanism of their adsorption and how it can be influenced by nanoparticles. frontiersin.org Similarly, MD studies on nickel oxide surfaces have investigated the effects of temperature on surface structure and energy. aps.org Although specific MD studies focusing solely on the surface of crystalline this compound are not widely reported, the principles and methodologies from studies on general carbonate and nickel surfaces are directly applicable. These simulations can predict how water, organic molecules, or other ions would interact with a NiCO₃ surface, which is crucial for applications in catalysis, electrochemistry, and environmental science.

The movement of ions through a material is fundamental to its performance in applications like batteries and other electrochemical devices. MD simulations provide detailed insights into the mechanisms of ion transport. uq.edu.au Studies on carbonate-based electrolytes for lithium-ion batteries have extensively used MD to understand solvation structures and the diffusion of ions like Li⁺. researchgate.netresearchgate.netmdpi.comosti.gov

Materials Modeling and Design

Computational materials science integrates theoretical calculations with modeling techniques to predict the properties of new materials and to design materials with specific functionalities. european-mrs.comnist.gov This approach accelerates the discovery and optimization of materials for various applications.

First-principles calculations, primarily based on DFT, form the foundation of computational materials design. nist.gov By calculating the thermodynamic stability, electronic properties, and other key characteristics of hypothetical compounds, researchers can screen large numbers of potential materials in silico before attempting experimental synthesis. acs.org For example, high-throughput computational screening has been used to identify novel nickel-based single-atom alloy catalysts for CO₂ conversion by evaluating their stability and catalytic activity. acs.org

In the context of this compound, computational modeling can be used to predict the stability of different polymorphs, the effects of doping on its properties, and its behavior under various conditions. For instance, ab initio calculations have been used to study the properties of Mg-substituted calcite (CaCO₃), a structurally similar carbonate, predicting how substitutions affect the crystal volume and stiffness. dierk-raabe.com Such approaches could be applied to design novel this compound-based materials with tailored electronic, magnetic, or catalytic properties for specific applications, such as advanced cathode precursors for batteries or specialized catalysts. researchgate.net The computational design of nickel-based superalloys for high-temperature applications further illustrates the power of these modeling techniques in developing advanced materials. ufl.edu

Predictive Design of Novel this compound Structures

The predictive design of new material structures through computational means relies on robust theoretical models that can accurately simulate interatomic forces. A significant approach in this area for carbonate minerals is the development of a "shell model." This model explicitly incorporates the electronic polarization of oxygen ions, which is crucial for accurately simulating the properties of covalently bonded groups like the carbonate anion (CO₃²⁻). researchgate.netrandallcygan.com

The process begins by creating interatomic pair potentials that describe the forces between ions. For the rhombohedral carbonates, potentials for the carbonate group are first developed by fitting them to a wide range of experimentally measured properties of a well-characterized carbonate, such as calcite (CaCO₃). These properties include lattice parameters, elastic constants, and dielectric properties. researchgate.netrandallcygan.comtandfonline.com Once a reliable set of potential parameters for the carbonate group is established, it can be transferred to model other rhombohedral carbonates, including this compound (NiCO₃). researchgate.nettandfonline.com The primary adjustment needed is to model the interaction between the specific metal cation (in this case, Ni²⁺) and the oxygen atoms of the carbonate group. randallcygan.com This is typically done by fitting a Buckingham potential to the known structure and bulk modulus of the target mineral. randallcygan.comcurtin.edu.au

This methodology creates a fully consistent set of interaction parameters that can be used to calculate the properties of not only known but also hypothetical carbonate mineral structures. researchgate.net While extensive computational discovery of novel, stable NiCO₃ polymorphs is not widely documented, these parameterized models provide the essential framework for such predictive work. They can be used to explore the energy landscape of NiCO₃ to identify other potential crystal structures, calculate their expected lattice parameters and stability, and predict the conditions under which they might be formed. randallcygan.com For example, using this approach, a study successfully predicted a pressure-induced phase transition in calcite, demonstrating the model's predictive power. randallcygan.com

Further predictive work has been conducted using Density Functional Theory (DFT), a quantum mechanical modeling method. DFT calculations have been used to investigate the substitution of various divalent cations, including Ni²⁺, into calcite surfaces in equilibrium with water. acs.org These studies predict that nickel substitution is energetically favorable at the mineral-fluid interface, suggesting that a stable solid solution can form, which aligns with experimental observations. acs.org DFT has also been employed to investigate more complex systems, such as iron-doped basic this compound, where it was used to prove that iron atoms act as new, stable active sites with a strong capacity for adsorbing other molecules. researching.cn Such computational tools are crucial for designing new functional materials based on this compound structures.

Table 1: Calculated vs. Experimental Properties of Rhombohedral this compound (Calcite Structure)

PropertyCalculated Value (Shell Model)Experimental Value
Lattice Parameter 'a' (Å)4.6134.610
Lattice Parameter 'c' (Å)14.74514.725
Bulk Modulus (GPa)129.5128

This table compares the lattice parameters and bulk modulus of this compound as calculated by a transferable shell model with experimentally measured values, showing strong agreement. Data sourced from Fisler et al. randallcygan.comcurtin.edu.au

Simulation of Phase Stability and Transformations

Ab initio simulations, which are based on first-principles quantum mechanics, are powerful tools for studying the phase stability of minerals under extreme conditions. Such simulations have been performed in conjunction with high-pressure and high-temperature experiments on gaspeite (a natural nickel-magnesium-calcium carbonate, (Ni₀.₇₅Mg₀.₂₂Ca₀.₀₃)CO₃) to understand its structural response. acs.org

These combined experimental and computational studies have shown that the calcite-type structure of gaspeite is stable up to a pressure of 23.3 GPa at room temperature. acs.org The simulations complement these findings by allowing for the calculation of properties like thermal expansion coefficients at various pressures. For instance, ab initio calculations on pure NiCO₃ at zero pressure and at 5.5 GPa were used to estimate these coefficients, revealing that the anisotropy in thermal expansion is comparable to that of its axial compressibility. acs.org One of the key findings from the equation of state derived from these studies is that gaspeite is the most incompressible of the common divalent metal carbonates, with a bulk modulus at zero pressure (B₀) of 105(2) GPa. acs.org

Further investigations into phase stability involved heating the gaspeite sample to 840 K while compressed at 5.5 GPa. Under these conditions, the carbonate remained stable, demonstrating its resilience at conditions relevant to the Earth's upper mantle. acs.org

Computational studies have also explored the possibility of more dramatic phase transformations under even higher pressures. Using crystal structure prediction approaches combined with DFT, researchers have found that other transition metal carbonates like iron(II) carbonate (FeCO₃) can transform into novel structures containing ethane-like O₃C–CO₃ (orthooxalate) groups at pressures above 275 GPa. The models predicted that similar structures could also be dynamically stable for Ni₂CO₄, suggesting that this compound might undergo analogous transformations at extreme pressures, although this remains a theoretical prediction. mdpi.com

Table 2: Simulated High-Pressure Stability of Nickel-Rich Carbonate (Gaspeite)

ParameterConditionResult/ObservationMethod
Structural StabilityUp to 23.3 GPa (at room temp.)Calcite-type structure is stableSynchrotron XRD & Ab initio simulation
Thermal StabilityUp to 840 K (at 5.5 GPa)Carbonate structure is stableSynchrotron XRD & Ab initio simulation
Bulk Modulus (B₀)0 GPa105(2) GPaExperimental Equation of State
Axial Compressibility0 - 23.3 GPa'c' axis is ~3 times more compressible than 'a' axisSynchrotron XRD
Thermal Expansion0 GPa and 5.5 GPaAnisotropy is comparable to compressibilityAb initio simulation

Summary of findings from high-pressure and high-temperature studies on natural this compound (gaspeite), combining experimental data with ab initio simulations. Data sourced from Santamaría-Pérez et al. (2020). acs.org

Thermal Decomposition and Reaction Mechanisms of Nickel Carbonate

Thermogravimetric Analysis (TGA) Studies

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of nickel carbonate. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

The most common industrial form of this compound is basic this compound, which has a general stoichiometry of xNiCO₃·yNi(OH)₂·zH₂O. researchgate.net Its thermal decomposition is a multi-stage process. ijstm.com

Stage 1: Dehydration: The first stage involves the loss of free and bound water molecules (dehydration). This process typically occurs at lower temperatures, generally in the range of 90°C to 200°C. TGA studies on this compound nanoparticles have identified an initial mass loss peak around 90°C. ijstm.com The reaction for this initial step is: NiCO₃·yNi(OH)₂·zH₂O → NiCO₃·yNi(OH)₂ + zH₂O

For anhydrous this compound (NiCO₃), the decomposition is a simpler, single-step process yielding nickel oxide and carbon dioxide. wikipedia.orgbrainly.com NiCO₃ → NiO + CO₂ wikipedia.org

The final solid product of the thermal decomposition of various forms of this compound in air or inert atmospheres is nickel(II) oxide. researchgate.netrruff.infoifpan.edu.pl

Decomposition StageTemperature Range (°C)ProcessProductsSource
190 - 200DehydrationNiCO₃·yNi(OH)₂, H₂O (gas) ijstm.com
2270 - 420Dehydroxylation & DecarbonationNiO (solid), CO₂ (gas), H₂O (gas) researchgate.net

The kinetics and mechanism of thermal decomposition are significantly influenced by the surrounding atmosphere and the rate at which the temperature is increased. ekb.egresearchgate.net

Atmosphere: Studies on magnesian gaspeite, a this compound mineral, show that the decomposition rate varies between different atmospheres. rruff.info In the high-temperature range of approximately 570°C to 600°C, the dissociation of this compound is slower in air compared to an inert nitrogen atmosphere. rruff.info However, at lower temperatures (below 380°C), the material is more stable in nitrogen, while decomposition is observable in air even at 40°C over long periods. rruff.info This indicates that the gaseous medium alters the reaction rate. rruff.info

Heating Rate: The heating rate directly affects the observed decomposition temperature. For instance, DTA of NiCO₃ at a heating rate of 4°C/min showed a decomposition temperature of approximately 300°C. arizona.edu In studies of related precursor compounds, a slow heating rate was found to favor a more complete decomposition reaction at lower temperatures. acs.org This is because a slower rate provides more time for the heat to transfer uniformly throughout the sample and for the gaseous products to escape.

ParameterConditionEffectSource
AtmosphereAirSlower decomposition rate at high temperatures (~570-600°C) compared to N₂. rruff.info
Nitrogen (Inert)Faster decomposition rate at high temperatures; greater stability at low temperatures (<380°C). rruff.info
Heating RateSlower RateCan lead to more complete decomposition at lower temperatures. acs.org

Kinetic Analysis of Thermal Decomposition

Kinetic analysis of TGA data allows for the determination of key parameters like activation energy and reaction order, which describe the energy barrier and the mechanism of the decomposition reaction.

The activation energy (Ea) represents the minimum energy required to initiate the decomposition reaction. This value can be calculated from thermogravimetric data collected at different heating rates. For the thermal decomposition of magnesian gaspeite in the temperature range of 450°C to 620°C, the activation energy was found to be dependent on the atmosphere. rruff.info

AtmosphereActivation Energy (kcal/mol)Activation Energy (kJ/mol)Source
Nitrogen23.9100.0 rruff.info
Air34.0142.3 rruff.info

Conversion: 1 kcal = 4.184 kJ

The reaction order describes how the rate of decomposition depends on the amount of undecomposed material. Studies on magnesian gaspeite indicate that the decomposition is approximately a first-order reaction with respect to the amount of remaining carbonate. rruff.info In other related systems, the decomposition kinetics can be described by different models. For example, the sulfiding of basic nickel carbonates follows Prout-Tomkins kinetics, which involves nucleation and growth. acs.org The decomposition mechanism can also change with the reaction atmosphere; in studies on calcium carbonate, the mechanism followed an Avrami-Erofeev model in air but a phase boundary-controlled model in a reducing atmosphere. researchgate.net

Phase Transformations During Thermal Treatment

Heating this compound induces a series of phase transformations, from the initial hydrated precursor to the final crystalline oxide product. researchgate.net

The process typically begins with basic this compound (BNC), often composed of submicron grains with a smooth surface morphology. researchgate.net As the material is heated, it undergoes chemical and physical changes. researchgate.netuq.edu.au

Precursor Phase (25°C to ~300°C): At room temperature and up to the initial decomposition temperatures, the material exists as a hydrated this compound or basic this compound (e.g., NiCO₃·nH₂O).

Nickel Oxide (NiO) Formation (~300°C to 600°C): As the decomposition proceeds, the precursor phase transforms into nickel oxide (NiO). researchgate.net This phase transformation involves the breakdown of the carbonate and hydroxide (B78521) structure and the formation of the crystalline NiO lattice. researchgate.net

Sintering and Grain Growth (>600°C): At temperatures above 600°C, the newly formed NiO particles begin to sinter and densify. This process involves recrystallization and grain growth, which can significantly alter the microstructure of the final product. researchgate.net

Temperature Range (°C)Identified PhasePhenomenonSource
25 - 300NiCO₃·yNi(OH)₂·zH₂ODehydration / Initial Decomposition
300 - 600NiODecomposition / NiO Formation
> 600NiOSintering and Grain Growth researchgate.net

Formation of Nickel Oxides and Other Compounds

The thermal decomposition of simple nickel(II) carbonate (NiCO₃) is a direct process that yields nickel(II) oxide (NiO) and carbon dioxide (CO₂). vaia.combrainly.com This endothermic reaction is represented by the balanced chemical equation:

NiCO₃(s) → NiO(s) + CO₂(g) vaia.com

This decomposition typically occurs at elevated temperatures, with studies indicating it happens around 350-400 °C. brainly.comnanotrun.com

In industrial applications, basic this compound (BNC), often represented by the formula Ni₄CO₃(OH)₆(H₂O)₄ or more generally as xNiCO₃·yNi(OH)₂·zH₂O, is a more common precursor. akjournals.com Its decomposition is a multi-stage process. researchgate.net The thermal analysis of basic this compound reveals distinct steps corresponding to the loss of water and carbon dioxide. researchgate.net

The decomposition generally proceeds as follows:

Dehydration: The initial stage involves the loss of physically adsorbed and crystalline water at relatively low temperatures. For basic this compound, this occurs in a range of approximately 90-220°C.

Decomposition to NiO: At higher temperatures, the remaining carbonate and hydroxide components decompose simultaneously, releasing carbon dioxide and water vapor to form nickel oxide. researchgate.net This phase typically occurs between 230°C and 420°C. The resulting nickel oxide is often highly porous.

The atmosphere can influence the decomposition products. In an inert atmosphere, the decomposition of some nickel salts like nickel oxalate (B1200264) can yield metallic nickel, whereas in the presence of oxygen, nickel oxide is the stable product. akjournals.com For this compound, the primary solid product of thermal decomposition in most atmospheres is nickel(II) oxide. vaia.comlibretexts.org

Table 1: Decomposition Stages of Basic this compound. This table summarizes the key temperature ranges and corresponding chemical changes during the thermal decomposition of basic this compound as described in research findings. researchgate.net

Recrystallization Processes and Grain Growth

Following the initial decomposition of this compound to form nickel oxide, further heating leads to significant changes in the microstructure of the NiO product. d-nb.info These changes are primarily characterized by recrystallization, grain growth, and sintering, which are highly dependent on temperature. d-nb.infouq.edu.au

Initially, the nickel oxide formed from the decomposition of basic this compound at lower temperatures (e.g., below 600°C) consists of very fine, porous particles with a high specific surface area. d-nb.info As the temperature is increased, these fine crystallites begin to merge and grow.

Key findings from microstructural studies indicate:

Recrystallization: The recrystallization of nickel oxide commences at approximately 660°C. d-nb.info This process involves the formation of new, larger, and more stable grains from the initial, smaller ones.

Sintering and Grain Growth: As the temperature rises above 700°C, sintering and grain growth become dominant processes. d-nb.info Sintering involves the densification of the porous NiO structure, causing a dramatic decrease in the specific surface area. d-nb.info For example, the surface area can decrease from 238 m²/g for the original basic this compound to just 1.1 m²/g for NiO calcined at 900°C.

Effect of Temperature on Grain Size: The average crystallite size of the NiO particles increases steadily with the calcination temperature. d-nb.info Studies have shown that the average crystallite size can grow from around 34 nm at 700°C to over 44 nm at 800°C. d-nb.info At 900°C, fully recrystallized NiO particles are formed with submicron grains observed both on the surface and within the particles. d-nb.info This grain growth leads to a denser, less porous material.

These phenomena are crucial as they determine the physical properties and, consequently, the suitability of the resulting nickel oxide for various applications. For instance, in catalysis, a high surface area is often desired, which would require lower calcination temperatures to avoid extensive sintering and grain growth. wikipedia.orgswinburne.edu.au Conversely, for some ceramic applications, a dense, sintered material might be preferable.

Table 2: Effect of Temperature on Nickel Oxide Microstructure. This table presents data on the specific surface area and average crystallite size of NiO derived from basic this compound at different calcination temperatures, illustrating the processes of sintering and grain growth. d-nb.info

Advanced Materials Integration and Composites Featuring Nickel Carbonate

Hybrid Materials and Nanocomposites

Hybrid materials and nanocomposites represent a significant area of materials science where the properties of individual components are synergistically combined to achieve superior performance. Nickel carbonate has been a subject of interest in the formulation of such materials, particularly with carbon-based nanostructures and polymers.

Integration with Carbon Materials (e.g., graphene, CNTs)

The combination of this compound with carbon materials like graphene and carbon nanotubes (CNTs) has led to the development of high-performance composites, primarily for energy storage applications. These carbonaceous materials offer excellent electrical conductivity and a large surface area, which can significantly enhance the electrochemical performance of this compound.

A common strategy involves the in-situ growth or deposition of this compound nanoparticles onto the surface of graphene sheets or CNTs. This approach creates a strongly coupled hybrid material where the carbon framework provides a conductive pathway for efficient charge transport, while the this compound acts as the electrochemically active component. rsc.org For instance, composites of basic this compound arrays on reduced graphene oxide (rGO) nanosheets have been synthesized via hydrothermal methods. worldscientific.com These composites exhibit a significantly larger specific surface area compared to pure this compound, which is attributed to the unique nanoneedle array structure of the this compound on the graphene surface. worldscientific.com This synergistic effect between the conductive rGO and the high-capacity this compound results in impressive electrochemical performance, including high specific capacitance and excellent cycling stability. worldscientific.comresearchgate.net

Similarly, tubular sandwich-structured composites of CNTs, nickel, and this compound hydroxide (B78521) have been fabricated. acs.org In these structures, the high conductivity of the CNTs and the high capacity of the this compound hydroxide outer shell contribute to superior electrochemical properties. acs.org The integration of this compound with these carbon nanomaterials not only improves conductivity but also helps to mitigate the volume changes that can occur during electrochemical cycling, thereby enhancing the material's long-term stability. psu.edu The development of these hybrid materials is a promising route for creating advanced electrodes for supercapacitors and batteries. rsc.orgstanford.edu

Research has demonstrated that the morphology and dispersion of the nickel-based nanoparticles on the carbon matrix are crucial for performance. psu.eduworldscientific.com For example, uniform dispersion of nickel oxide (often derived from a this compound precursor) nanoparticles on graphene can prevent their aggregation and maximize the electroactive surface area. psu.edu

Table 1: Electrochemical Performance of this compound-Carbon Nanocomposites

Composite MaterialSynthesis MethodSpecific CapacitanceCycling StabilityReference(s)
Basic this compound/Reduced Graphene OxideHydrothermal1230 F/g100% retention after 2000 cycles worldscientific.com
Nickel Hydroxide Carbonate/Reduced Graphene OxideHydrothermal1662.4 F/gGood researchgate.net
Graphene/NiO (from basic this compound)Self-assembly & Annealing528 F/g95.4% retention after 1000 cycles psu.edu
CNT@Ni@Ni₂(CO₃)(OH)₂In situ reduction-chemical deposition221 mAh/g81% retention after 9000 cycles acs.org
Ni₃N/Graphene (from Ni-precursor and GO)Synthesis and Nitridation2087.5 F/g>80% retention after 5000 cycles rsc.org

This table presents a selection of research findings and is not exhaustive.

Thin Films and Coatings

The fabrication of this compound as thin films and coatings allows for the precise control of its structure and properties on a substrate, enabling its use in a variety of electronic and electrochemical devices.

Deposition Techniques

Several techniques can be employed to deposit this compound thin films. The choice of deposition method significantly influences the film's morphology, crystallinity, and, consequently, its functional properties.

Common wet-chemical methods include:

Chemical Bath Deposition (CBD): This is a simple and cost-effective method where a substrate is immersed in a solution containing nickel ions and a carbonate source. The film deposits as a result of a controlled chemical reaction in the solution.

Sol-Gel Process: This technique involves the creation of a sol (a colloidal suspension of solid particles in a liquid) which is then deposited on a substrate, often by spin-coating or dip-coating. The sol is then converted into a gel and subsequently heat-treated to form the final film. This method allows for good control over the film's stoichiometry and microstructure. electrochemsci.org

Electrodeposition: In this method, a conductive substrate is used as an electrode in an electrochemical cell containing a solution of nickel and carbonate ions. By applying a potential or current, a film of this compound can be deposited onto the substrate. Pulse potential electrodeposition has been used to create hybrid nanowire arrays. mdpi.com

Physical vapor deposition (PVD) techniques, while less common for direct this compound deposition, can be used to deposit nickel films that can be subsequently converted to this compound through post-deposition treatments.

Functional Properties of Films

This compound thin films and coatings exhibit a range of functional properties that make them attractive for specific applications.

Electrochemical Properties: A primary area of interest is their use as electrode materials in supercapacitors and batteries. This compound films can store charge through Faradaic reactions, exhibiting pseudocapacitive behavior. researchgate.net The morphology and structure of the film, such as high surface area and porosity, are crucial for maximizing the specific capacitance and rate capability. For example, this compound nanostructures have been investigated for their performance in the oxygen evolution reaction (OER), a key process in water splitting. researchgate.net The addition of surfactants during synthesis can influence the morphology and enhance the electrocatalytic activity. researchgate.net

Electrochromic Properties: While nickel oxide is more commonly studied for electrochromism, nickel-based films, in general, can exhibit changes in their optical properties upon the application of an electrical potential. This property is relevant for applications such as smart windows.

Catalytic Properties: Nickel-based materials, including carbonates and their derivatives, are known to have catalytic activity for various chemical reactions. ontosight.ai Thin films provide a high surface area for catalytic processes.

Heterostructure Design and Fabrication

The design and fabrication of heterostructures involving this compound represent an advanced strategy to create materials with enhanced functionalities arising from the interfaces between different components. A heterostructure consists of at least two different materials joined together.

The fabrication of this compound-based heterostructures often involves multi-step synthesis processes. For example, core-shell structures can be created where a core of one material is coated with a shell of this compound, or vice versa. researchgate.netacs.org A common approach is the use of templates, such as metal-organic frameworks (MOFs), to guide the growth of the desired heterostructure. researchgate.netnih.gov For instance, a core-shell nanostructure of nickel hexacyanocobalt PBA coated with cobalt carbonate hydroxide has been synthesized through an in-situ epitaxial growth strategy. nih.gov

Research in this area has shown that such rationally designed heterostructures can exhibit superior performance in energy storage applications, with high specific capacity and excellent cycling stability. researchgate.netnih.gov For example, an asymmetric supercapacitor built from a CoNi₂S₄/Co₉S₈@Co₄S₃ heterostructure, derived from a nickel-cobalt (B8461503) PBA@cobalt carbonate hydroxide precursor, demonstrated high energy density and stability. nih.gov

Semiconductor-Nickel Carbonate Heterojunctions

A heterojunction is an interface between two different semiconductor materials. In the context of nickel-based compounds, heterojunctions are critical for designing advanced electronic and photocatalytic devices. While research often involves nickel oxide (NiO) due to its p-type semiconductor properties, this compound frequently serves as a precursor or a component in these structures. up.ac.zalouisville.edu The formation of heterojunctions, such as those between p-type NiO and n-type semiconductors like gallium oxide (Ga₂O₃) or silicon, is a key strategy for developing power devices and sensors. up.ac.zajos.ac.cn

The creation of these junctions leverages the distinct band structures of the materials to facilitate charge separation and transport. For instance, the kilovolt-class NiO/β-Ga₂O₃ heterojunction pn diodes demonstrate the potential of nickel-based heterostructures in high-power electronics. jos.ac.cn In photocatalysis, heterojunctions are designed to enhance the efficiency of solar fuel generation. researchgate.net The strategic assembly of semiconductor heterojunctions, for example by coating cadmium sulfide (B99878) (CdS) nanoparticles with another semiconductor layer on a hollow carbon sphere, can significantly improve photocatalytic activity, selectivity, and stability for CO₂ reduction. acs.org

Research has explored the synthesis of one-dimensional nanoscale heterojunctions with segments of different materials, such as Au/NiO/Au, which can be fabricated by the thermal oxidation of a metallic nickel segment. louisville.edu In some advanced materials, this compound itself is part of a core-shell structure that functions as a photocatalyst. For example, a Ni–NiO@Ni₂CO₃(OH)₂ core–shell@sheet plasmonic photocatalyst has been synthesized, where flexible this compound hydroxide nanosheets envelop a Ni-NiO core. researchgate.net These complex heterostructures are designed to maximize light harvesting and provide ample active sites for catalytic reactions. The investigation of such semiconductor nanoheterostructures provides crucial insights into charge carrier dynamics at the interface, which is essential for optimizing performance. researchgate.net

Table 1: Properties of Representative Nickel-Based Heterojunctions

Heterojunction SystemSemiconductor ComponentsKey Finding/PropertyPotential Application
p-n Diodep-NiO / n-β-Ga₂O₃Achieved a breakdown voltage of 1059 V with low leakage current. jos.ac.cnHigh-Power Electronics
p-n Junctionp-NiO / n-SiShowed current rectification of two orders of magnitude. up.ac.zaSensors, Photodetectors
Core-Shell PhotocatalystNi-NiO@Ni₂CO₃(OH)₂Core-shell@sheet structure enhances photocatalytic water splitting. researchgate.netPhotocatalysis
Segmented NanowireAu/NiO/AuThermally oxidized Ni segment forms a metal-oxide-metal heterojunction. louisville.eduNanoelectronics, Sensing

Synergistic Effects in Composite Systems

Synergistic effects in composite materials arise when the combined performance of the constituent materials is superior to that of the individual components. This compound and its derivatives, like this compound hydroxide, are often integrated into composite systems to harness these effects, particularly for energy storage applications such as supercapacitors. colab.wsworldscientific.com The synergy typically results from the combination of the high electrochemical activity of the nickel compound and the enhanced conductivity or structural stability provided by a second material. worldscientific.comosti.gov

A prominent example is the composite of basic this compound arrays grown on the surface of reduced graphene oxide (G-NiCH). worldscientific.com In this system, the reduced graphene oxide provides a fast pathway for electron transmission, while the this compound acts as a highly effective active material for electrochemical reactions. This synergistic relationship leads to exceptional performance, including a high specific capacitance of 1230 F g⁻¹ and 100% capacitance retention after 2000 cycles. worldscientific.com Similarly, composites of nickel-cobalt carbonate hydroxide have been developed that exhibit outstanding specific capacitance and cycling stability, attributed to their unique monolayer structures that expose more electroactive sites. acs.org

The development of ternary compounds is another strategy to leverage synergistic effects for energy storage. colab.ws For instance, nickel-iron carbonate hydroxide (NiFe(CO₃)(OH)₂) nanosheet composites have demonstrated remarkable specific capacitance, which is attributed to the suitable particle size and good dispersion properties of the multi-metal system. researchgate.net The interaction between different transition metals, such as nickel and cobalt in nickel-cobalt carbonate hydroxide, can lead to enhanced conductivity and more efficient charge transfer, resulting in superior energy and power densities. acs.org These synergistic effects are crucial for designing next-generation energy storage systems with high performance and long-term stability. colab.wsacs.org

Table 2: Electrochemical Performance of this compound-Based Composites

Composite MaterialKey FeaturesSpecific Capacitance (F g⁻¹)Energy Density (Wh kg⁻¹)Power Density (kW kg⁻¹)Cycling Stability
Basic this compound / Reduced Graphene Oxide (G-NiCH)Synergy between conductive graphene and active this compound. worldscientific.com1230--100% after 2000 cycles worldscientific.com
Monolayer Nickel Cobalt Hydroxyl CarbonateAtomically thin nanolayer structure with more exposed active sites. acs.org2266508.69No fade after 19,000 cycles acs.org
Nickel-Iron Carbonate Hydroxide (NiFe(CO₃)(OH)₂)Optimized Ni/Fe ratio in nanosheet arrays. researchgate.net686.635.52.56~71.3% after 10,000 cycles researchgate.net
Nickel-Cobalt Carbonate Hydroxide (Ni/Co ratio 1:2)Sea-urchin-like microstructure. acs.org735.342.90.285-
This compound Hydroxide Hydrate (B1144303) (NCHH) on Ni Foam3D hierarchical structure. colab.ws1746.1756.4816.03597.21% over 10,000 cycles colab.ws

Future Directions and Research Challenges in Nickel Carbonate Science

Addressing Scalability and Industrial Implementation

The transition of nickel carbonate from laboratory-scale synthesis to large-scale industrial production is fraught with challenges that impact cost, purity, and environmental sustainability. Current industrial production methods for basic this compound often result in products with high impurity levels and low nickel content, which are unsuitable for high-quality applications. google.com These processes are also characterized by lengthy hot water washing steps, leading to high energy and water consumption; producing one ton of the product can require 80-100 tons of water. google.com

A significant hurdle in the industrial context is the synthesis of high-purity this compound. Traditional precipitation methods, such as reacting nickel sulfate (B86663) with sodium carbonate, can introduce impurities that are difficult to remove. google.comwikipedia.org Innovations in nickel recovery and processing are crucial. For instance, advanced processes that enable the recovery and conversion of materials into high-purity this compound are being developed to cater to the stringent demands of the battery and metallurgical industries. 24chemicalresearch.comaquametals.com

Furthermore, the production of materials like high-nickel cathodes for lithium-ion batteries, which often use this compound as a precursor, presents its own set of scalability issues. atomfair.com These include:

Moisture Sensitivity: Nickel-rich materials are highly reactive with moisture, which complicates manufacturing and requires stringent environmental controls. atomfair.com

Processing Complexities: Achieving consistent quality control during slurry processing and other manufacturing steps is a significant challenge. atomfair.com

Cost: The need for expensive raw materials and energy-intensive processing drives up production costs, making it a persistent challenge to achieve cost-parity with alternatives. atomfair.com

Future research must focus on developing continuous synthesis methods and advanced washing and drying technologies to reduce the environmental footprint and improve the economic feasibility of high-purity this compound production. google.com

Industrial Implementation Challenge Description Potential Research Direction
High Impurity Levels Conventional synthesis methods often yield this compound with impurities (e.g., sodium, chlorides, sulfates) that are difficult to remove. google.comDevelopment of continuous synthesis processes and advanced purification techniques. google.com
High Energy & Water Consumption Current industrial processes involve extensive washing with hot water, leading to significant energy and water usage. google.comDesigning energy-efficient drying systems and closed-loop water recycling processes.
Precursor for High-Nickel Cathodes Scaling up the production of high-nickel cathodes from precursors like this compound is hampered by moisture sensitivity and processing difficulties. atomfair.comResearch into novel synthesis routes like spray pyrolysis or hydrothermal synthesis for direct production of cathode materials. atomfair.com
Cost Reduction The use of expensive raw materials and energy-intensive manufacturing steps contributes to high production costs. atomfair.comExploration of more abundant and cost-effective raw material sources and optimization of process parameters to improve energy efficiency.

Development of Novel Functionalities and Applications

While this compound is well-established in applications such as catalyst preparation, electroplating, and as a colorant for ceramics and glass, significant opportunities exist for developing novel functionalities. wikipedia.orgatamanchemicals.comtaoyuanchemical.com The market is seeing growing demand from emerging applications in energy storage, electronics, and healthcare. markwideresearch.com

The most prominent area of growth is in the battery sector. This compound serves as a crucial raw material in the synthesis of nickel compounds used in the electrodes of nickel-cadmium (NiCd), nickel-metal hydride (NiMH), and increasingly, lithium-ion batteries. 24chemicalresearch.comchemiis.combusinessresearchinsights.com The global shift toward electric vehicles and renewable energy storage systems is a primary driver for this demand. 24chemicalresearch.comdataintelo.com

Beyond batteries, research is exploring new catalytic applications. The oxide obtained from the calcination of basic this compound is often particularly useful for catalysis. wikipedia.org There is ongoing research to enhance the catalytic activity and stability of nickel-based catalysts derived from this compound for various chemical transformations, including hydrogenation and reforming processes. 24chemicalresearch.com

Innovations are also emerging in materials science, where companies are developing flexible technologies to produce different high-value battery metal compounds, including this compound, from recycled materials. aquametals.com This adaptability allows for a quicker response to evolving market demands for specific material forms. aquametals.com

Application Area Current Use Future Research Focus
Energy Storage Precursor for NiCd, NiMH, and Li-ion battery cathodes. chemiis.comdataintelo.comDeveloping high-purity this compound for next-generation high-energy-density batteries; improving synthesis routes for advanced cathode materials.
Catalysis Precursor for nickel catalysts used in hydrogenation. 24chemicalresearch.comatamanchemicals.comEnhancing the catalytic performance for cleaner energy solutions and sustainable chemical processes. 24chemicalresearch.com
Electronics Component in various electronic materials. markwideresearch.comgrowthmarketreports.comExploring use in advanced electronic components and sensors.
Sustainable Materials Intermediate in hydrometallurgical purification of nickel ores. wikipedia.orgDevelopment of closed-loop recycling processes to produce high-purity this compound from waste streams. aquametals.com

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

In the context of this compound science, AI and ML can be applied to:

Predict Novel Compositions: Machine learning models can be trained on existing data to predict new nickel-based compounds with desired properties, such as enhanced catalytic activity or electrochemical performance. innovations-report.com

Optimize Synthesis Processes: AI algorithms can analyze experimental data to identify the optimal conditions (e.g., temperature, pressure, reactant concentrations) for synthesizing this compound with specific characteristics like particle size and purity. asu.edu

Accelerate Screening: High-throughput computational screening, guided by ML, can evaluate thousands of potential material candidates, narrowing the field to a few promising options for experimental validation. forbes.com This approach has been shown to be significantly faster than traditional methods. forbes.com

Gaps in Fundamental Understanding and Mechanistic Elucidation

Despite its widespread use, there remain significant gaps in the fundamental scientific understanding of this compound. The literature has been marked by some confusion regarding the properties and synthesis of its different forms, such as the anhydrous versus hydrated species. rruff.info For example, hydrothermal conditions appear to be essential for the synthesis of anhydrous NiCO₃, and its cell size can vary with changes in synthesis conditions. rruff.info

A key area requiring deeper investigation is the mechanism of chemical reactions involving nickel compounds. For instance, a better understanding of the fundamental differences in C-H bond activation performance between nickel and more precious metals like palladium is needed. acs.orgacs.org Such knowledge is critical for designing more efficient and selective nickel-based catalysts.

Furthermore, the transformation of basic this compound into nickel metal through oxidation and reduction is a complex process. researchgate.net While phenomena such as decomposition, recrystallization, and sintering have been identified, the origins and interplay of these processes are not fully understood. researchgate.net Elucidating the mechanisms that govern the changes in phase and microstructure during these transformations is crucial for controlling the process to obtain a high-quality final nickel product. researchgate.net Addressing these fundamental questions will provide a solid foundation for technological advancements and the rational design of new this compound-based materials.

Q & A

Basic: What are the standard synthesis methods for nickel carbonate, and how are they optimized for purity and yield?

This compound is typically synthesized via precipitation from aqueous solutions. A common method involves reacting nickel salts (e.g., NiSO₄) with sodium carbonate (Na₂CO₃) under controlled pH and temperature. For high-purity research-grade material, ammonia-ammonium carbonate solutions are used to precipitate basic this compound (BNC), as demonstrated in studies where BNC particles exhibited a mean diameter of 8.2 μm and a BET surface area of 238 m²/g . Optimization includes:

  • pH control : Maintaining alkaline conditions (pH ~8–9) to avoid co-precipitation of hydroxides.
  • Temperature : Moderate temperatures (25–60°C) to balance reaction kinetics and particle size.
  • Washing protocols : Repeated deionized water rinsing to remove residual ions (e.g., sulfate, ammonium).

Advanced: How can phase changes in this compound during redox processes be systematically analyzed?

Advanced characterization techniques are critical for studying phase transitions. For example, in situ X-ray diffraction (XRD) and thermogravimetric analysis (TGA) can track structural changes during oxidation/reduction. In one study, BNC underwent phase transformations to NiO at >300°C, with microstructural evolution monitored via SEM and BET surface area measurements . Key methodological considerations:

  • Controlled atmosphere : Use of inert (N₂) or reactive (O₂, H₂) gases to simulate redox environments.
  • Kinetic analysis : Isothermal and non-isothermal TGA to derive activation energies for decomposition.
  • Complementary techniques : Pair XRD with X-ray photoelectron spectroscopy (XPS) to correlate bulk and surface changes.

Basic: What spectroscopic methods are most effective for characterizing this compound’s composition and structure?

  • Energy-Dispersive X-ray Spectroscopy (EDS) : Identifies elemental composition (e.g., Ni, C, O ratios) and detects impurities like Fe or Cu .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects carbonate vibrational modes (e.g., ν₃ asymmetric stretch at ~1400 cm⁻¹).
  • X-ray Absorption Spectroscopy (XAS) : Resolves local coordination environments of Ni atoms, distinguishing between carbonate and hydroxide phases.

Advanced: How do experimental design variations explain contradictions in nickel dissolution rates in molten carbonate fuel cells (MCFCs)?

Studies report nickel dissolution variability by a factor of 20 in MCFCs, attributed to:

  • Electrolyte composition : Lithium-rich electrolytes (e.g., 62% Li₂CO₃, 38% K₂CO₃) reduce NiO solubility compared to potassium-dominant systems .
  • Cell geometry : Electrode spacing and gas flow patterns influence local Ni²⁺ ion concentration gradients.
  • Temperature gradients : Non-uniform heating in lab-scale vs. industrial cells alters dissolution kinetics.
    Recommendation : Use standardized electrolyte formulations and report detailed cell parameters (e.g., anode/cathode materials, operating temperatures) to enable cross-study comparisons .

Basic: What thermodynamic properties of this compound are essential for predicting its stability in environmental or catalytic applications?

  • Decomposition temperature : this compound decomposes to NiO and CO₂ at ~300°C, critical for applications requiring thermal stability .
  • Solubility product (Ksp) : ~1.4×10⁻⁷ at 25°C, influencing its reactivity in aqueous environments.
  • Electron affinity and ionization energy : Ni’s electron affinity (1.16 eV) and ionization energy (7.64 eV) affect redox behavior in catalytic cycles .

Advanced: How can additive engineering enhance nickel recovery from metallurgical slags using carbonate-based methods?

In nickel slag reduction, sodium carbonate (Na₂CO₃) acts as a flux to improve metal recovery. Key findings:

  • Optimal additive ratio : A 1:1 slag-to-additive ratio increased sodium-magnesium silicate content to 30% and hematite to 28.8% at 1000°C .
  • Mechanism : Na₂CO₃ lowers slag viscosity, facilitating precious metal (e.g., Fe, Ni) aggregation.
  • Analytical validation : Use XRD and SEM-EDS to quantify phase composition and elemental distribution post-reduction.

Advanced: What strategies mitigate discrepancies in catalytic activity data for this compound-based electrocatalysts?

Contradictions in oxygen evolution reaction (OER) activity often arise from:

  • Morphological differences : Nanosheets vs. bulk materials exhibit varying active sites .
  • Surface pre-treatment : Acid etching or electrochemical activation alters surface oxidation states.
  • Electrolyte effects : Activity under alkaline vs. near-neutral conditions (e.g., 0.1 M KOH vs. phosphate buffer) must be explicitly reported .
    Standardization : Include BET surface area, electrochemical active surface area (ECSA), and turnover frequency (TOF) metrics in reporting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.